Product packaging for Cedrelopsin(Cat. No.:)

Cedrelopsin

Cat. No.: B026933
M. Wt: 260.28 g/mol
InChI Key: IIEIJMSDKBAFFP-UHFFFAOYSA-N
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Description

Cedrelopsin is a coumarin derivative isolated from the Madagascan tree Cedrelopsis grevei . Research on extracts of this plant, which contain this compound and related compounds, indicates potential for significant antioxidant and hepatoprotective activities. A study on a mouse model demonstrated that a C. grevei extract could protect the liver from pesticide-induced damage by reducing oxidative stress and lipid peroxidation . Broader phytochemical studies of the source plant have also reported traditional uses and research interest in areas such as anti-inflammatory and antiproliferative effects against cancer cell lines . The mechanism of action for this compound is not fully elucidated but may be linked to its antioxidant properties, which help neutralize free radicals and protect cells from oxidative damage . Researchers are exploring this compound and its analogues for their potential in managing oxidative stress-related conditions and liver damage. Further scientific investigation is required to fully characterize the specific applications, pharmacokinetics, and mechanism of action of this compound itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O4 B026933 Cedrelopsin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEIJMSDKBAFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cedrelopsin: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrelopsin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug development.

Natural Source

The principal natural source of this compound is the stem bark of Cedrelopsis grevei, a plant species endemic to Madagascar.[1] This plant has been traditionally used in Malagasy medicine. This compound is one of several coumarins that have been identified and isolated from the bark of this tree.[1]

Extraction and Isolation Protocols

The isolation of this compound from Cedrelopsis grevei bark involves a multi-step process encompassing solvent extraction followed by chromatographic purification. Unlike the steam distillation used to obtain essential oils from the same plant, the isolation of the non-volatile coumarin this compound necessitates a solvent-based approach. An effective method, as alluded to in scientific literature, is activity-guided fractionation of a hydroalcoholic extract.[1]

Experimental Protocol: Hydroalcoholic Extraction

A detailed, step-by-step protocol for the hydroalcoholic extraction of Cedrelopsis grevei bark is outlined below. This protocol is a composite representation based on standard phytochemical extraction techniques for coumarins.

  • Plant Material Preparation:

    • Obtain dried stem bark of Cedrelopsis grevei.

    • Grind the bark into a coarse powder to increase the surface area for solvent penetration.

  • Maceration:

    • Weigh the powdered bark material.

    • Submerge the powder in a hydroalcoholic solvent mixture. A common starting point is a 70:30 to 80:20 ethanol:water or methanol:water solution. The solvent-to-solid ratio should be sufficient to ensure complete immersion, typically ranging from 5:1 to 10:1 (v/w).

    • Allow the mixture to macerate at room temperature for a period of 24 to 72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or a suitable filter paper to separate the extract from the solid plant material.

    • Re-extract the plant residue at least two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroalcoholic extract.

Experimental Protocol: Chromatographic Purification

The crude hydroalcoholic extract, containing a mixture of compounds, is then subjected to column chromatography to isolate this compound.

  • Preparation of the Column:

    • Select a glass column of appropriate dimensions based on the amount of crude extract to be fractionated.

    • Prepare a slurry of silica gel (60-120 or 230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring a uniform and compact bed.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

    • Carefully load the powdered sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent, such as n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. A typical gradient could be from 100% n-hexane to 100% ethyl acetate.

    • Collect the eluate in fractions of a fixed volume.

  • Fraction Analysis and Isolation of this compound:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

    • Further purify the combined fractions containing this compound by repeated column chromatography or preparative TLC until a pure compound is obtained.

    • Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield of this compound from the hydroalcoholic extraction of Cedrelopsis grevei bark and the subsequent purity levels achieved. The yield of essential oil from steam distillation of the bark has been reported to vary from 0.9% to 1.7%, though this is not representative of the coumarin content.[2][3][4] Researchers undertaking the isolation of this compound should perform quantitative analysis, such as High-Performance Liquid Chromatography (HPLC), to determine the yield and purity of the final product.

ParameterValueReference
Natural Source Cedrelopsis grevei (Stem Bark)[1]
Compound Class Coumarin[1]
Extraction Method Hydroalcoholic Extraction[1]
Purification Method Silica Gel Column ChromatographyInferred from standard phytochemical methods
Reported Yield (this compound) Not specified in the reviewed literature-
Purity Not specified in the reviewed literature-

Logical Workflow for this compound Isolation

The following diagram illustrates the logical workflow for the isolation of this compound from Cedrelopsis grevei bark.

Cedrelopsin_Isolation_Workflow Start Start: Dried Cedrelopsis grevei Bark Grinding Grinding to Coarse Powder Start->Grinding Extraction Hydroalcoholic Extraction (e.g., 80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Hydroalcoholic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Purification Further Purification (e.g., Recrystallization or Prep-HPLC) Pooling->Purification Pure_this compound Pure this compound Purification->Pure_this compound Characterization Structural Characterization (NMR, MS) Pure_this compound->Characterization Vasorelaxation_Signaling_Pathway cluster_Endothelial_Cell Endothelial Cell cluster_Smooth_Muscle_Cell Smooth Muscle Cell Agonist Agonist (e.g., this compound?) Receptor Receptor Agonist->Receptor eNOS eNOS Receptor->eNOS activates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_Channels Decrease in intracellular Ca2+ PKG->Ca_Channels leads to Relaxation Vasorelaxation Ca_Channels->Relaxation

References

In-Depth Technical Guide: Novel Coumarins from Cedrelopsis grevei Stem Bark

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activities of new coumarins identified from the stem bark of Cedrelopsis grevei, a medicinal plant endemic to Madagascar. The information is compiled from key scientific literature to support further research and development in natural product chemistry and drug discovery.

Introduction to Cedrelopsis grevei and its Coumarins

Cedrelopsis grevei Baill. (family Ptaeroxylaceae), commonly known as 'Katrafay', is a plant traditionally used in Malagasy medicine for its anti-inflammatory, anti-rheumatic, and tonic properties.[1] Phytochemical investigations of its stem bark have led to the isolation of several secondary metabolites, including a number of novel and known coumarins. Coumarins are a class of benzopyrone compounds known for a wide range of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer effects, making them of significant interest to the pharmaceutical industry.[2][3][4]

Recent studies on C. grevei stem bark have revealed the presence of unique 5-prenylated coumarins, a structural motif that is relatively rare and of interest for its potential biological activities.[5][6] This guide focuses on the technical details of the discovery and characterization of these new natural products.

Isolation of Novel Coumarins

The isolation of new coumarins from Cedrelopsis grevei stem bark involves a multi-step process of extraction and chromatographic separation. The general workflow is designed to separate compounds based on their polarity and other physicochemical properties.

Experimental Workflow for Coumarin Isolation

experimental_workflow plant_material Dried, Milled Stem Bark of Cedrelopsis grevei extraction Maceration with Dichloromethane-Methanol (1:1) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Elution with Hexane-Ethyl Acetate Gradient column_chromatography->fractions fraction_pooling Fraction Pooling based on TLC Analysis fractions->fraction_pooling purification Preparative TLC / Sephadex LH-20 fraction_pooling->purification isolated_compounds Isolation of Pure Coumarins (Cedrecoumarin A, Cedrecoumarin B, etc.) purification->isolated_compounds

Caption: General workflow for the extraction and isolation of coumarins.

Structure Elucidation of New Coumarins

The structures of the isolated coumarins were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cedrecoumarin A and B

Cedrecoumarin A and B were the first 5-prenylated coumarins to be reported from Cedrelopsis grevei.[6] Their structures were elucidated based on extensive 1D and 2D NMR experiments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cedrecoumarin A (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
2161.5-
3113.16.31 (d, 9.5)
4143.38.00 (d, 9.5)
4a113.4-
5118.7-
6155.9-
7100.26.79 (s)
8156.4-
8a107.5-
1'25.43.65 (d, 7.0)
2'123.65.10 (t, 7.0)
3'132.0-
4'25.91.73 (s)
5'18.21.87 (s)
6-OCH₃56.43.81 (s)
8-OCH₃61.53.95 (s)

Data sourced from Phytochemistry, 2002, 61(8), 919-22.[6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Cedrecoumarin B (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
2160.7-
3112.56.19 (d, 9.5)
4144.18.08 (d, 9.5)
4a113.6-
5114.3-
6158.3-
7100.46.79 (s)
8156.4-
8a107.5-
1' (pyran)-6.79 (d, 10.0)
2' (pyran)-5.90 (d, 10.0)
3' (pyran)--
4', 5' (pyran)-1.43 (s)
6-OCH₃56.43.81 (s)
8-OCH₃61.53.95 (s)

Data interpretation based on the 2002 Phytochemistry publication. Note: Complete ¹³C data for the pyran ring of Cedrecoumarin B was not fully detailed in the abstract.[6]

Isocedrelopsin and 3',4'-Dihydrobraylin

Further studies on the trunk bark of Cedrelopsis grevei led to the isolation of two additional new coumarins: 7-methoxy-5-prenylcoumarin (isothis compound) and 3',4'-dihydrobraylin.[7]

Table 3: Key Spectroscopic Data for Isothis compound

Data TypeObservation
Molecular FormulaC₁₅H₁₆O₃
¹H NMRSignals corresponding to a 5-prenyl group and a 7-methoxy group on a coumarin scaffold.
¹³C NMRConsistent with the proposed structure of 7-methoxy-5-prenylcoumarin.

Table 4: Key Spectroscopic Data for 3',4'-Dihydrobraylin

Data TypeObservation
Molecular FormulaC₁₅H₁₆O₄
¹H NMRShowed the presence of a dihydro-pyran ring fused to the coumarin nucleus.
¹³C NMRSupported the structure of a braylin derivative with a saturated pyran ring.

Detailed NMR data for these compounds require access to the full publication in Fitoterapia, 2003, 74(7-8), 638-42.[7]

Biological Activity

Preliminary biological screening of the isolated coumarins has been conducted. Cedrecoumarin A, for instance, has been evaluated for its potential as a superoxide scavenger, suggesting anti-inflammatory properties.[5]

Table 5: Bioactivity of Cedrecoumarin A

AssayResult
Superoxide Anion Scavenging (Cell-free system)IC₅₀ = 3.0 µg/ml
Inhibition of reactive oxygen metabolites (human polymorphonuclear leukocytes)IC₅₀ = 3.2 µg/ml

Data sourced from Phytochemistry, 2002, 61(8), 919-22.[5]

The vasorelaxing properties of the crude extract of Cedrelopsis grevei have been linked to its coumarin constituents, including cedrecoumarin A.[8]

Potential Signaling Pathway Involvement

The superoxide scavenging activity of cedrecoumarin A suggests an interaction with cellular oxidative stress pathways. By reducing reactive oxygen species (ROS), it may mitigate inflammatory responses.

signaling_pathway stimulus Inflammatory Stimulus cell Cell (e.g., Leukocyte) stimulus->cell ros_production Increased ROS Production (Superoxide Anions) cell->ros_production inflammation Inflammatory Response ros_production->inflammation cedrecoumarin_a Cedrecoumarin A ros_scavenging ROS Scavenging cedrecoumarin_a->ros_scavenging ros_scavenging->inflammation Inhibition

Caption: Postulated mechanism of anti-inflammatory action for Cedrecoumarin A.

Detailed Experimental Protocols

Plant Material

The stem bark of Cedrelopsis grevei Baill. was collected from the southern part of Madagascar. A voucher specimen is typically deposited in a national herbarium for botanical authentication.

Extraction and Isolation

The air-dried and milled stem bark (approximately 1 kg) was extracted at room temperature with a mixture of dichloromethane and methanol (1:1, v/v). The resulting extract was concentrated under reduced pressure to yield a crude residue.

The crude extract was then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate of increasing polarity. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography on Sephadex LH-20 and preparative TLC to yield the pure coumarins.

Structure Elucidation

The structures of the isolated compounds were determined by the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra were recorded on a Bruker spectrometer. Chemical shifts (δ) are reported in ppm relative to the solvent signal, and coupling constants (J) are in Hertz.

Bioassays

The superoxide scavenging activity was measured in a cell-free system by monitoring the inhibition of the reduction of nitroblue tetrazolium (NBT). The IC₅₀ value was calculated as the concentration of the compound that caused 50% inhibition.

The effect on reactive oxygen species generated by human polymorphonuclear leukocytes was determined using a luminol-enhanced chemiluminescence assay. Opsonized zymosan was used to activate the leukocytes. The IC₅₀ value represents the concentration that inhibits the chemiluminescence by 50%.

Conclusion

The stem bark of Cedrelopsis grevei is a rich source of novel coumarins with interesting chemical structures and promising biological activities. The 5-prenylated coumarins, cedrecoumarin A and B, and the more recently discovered isothis compound and 3',4'-dihydrobraylin, represent valuable lead compounds for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers in natural product chemistry and drug development to build upon the existing knowledge of these fascinating molecules. Further studies are warranted to fully elucidate their mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cedrelopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific information on Cedrelopsin. It is important to note that detailed experimental data, including specific physical constants, comprehensive spectral analyses, and dedicated mechanistic studies on its signaling pathways, are not extensively reported in the currently accessible literature. This guide, therefore, provides a foundational overview based on existing knowledge and general principles in natural product chemistry and pharmacology.

Introduction

This compound is a natural coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. It is primarily isolated from the trunk bark of Cedrelopsis grevei, a plant native to Madagascar.[1] Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a molecule of interest for further investigation in drug discovery and development. This guide aims to consolidate the known physical and chemical properties of this compound, outline general experimental approaches for its study, and discuss its potential biological mechanisms of action.

Physicochemical Properties

Detailed quantitative physical properties of this compound are not widely published. The available information is summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-hydroxy-2,2-dimethyl-10-(2-methylprop-1-enyl)-2H,8H-pyrano[2,3-f]chromen-8-oneN/A
CAS Number 19397-28-5[1]
Molecular Formula C₁₅H₁₆O₄
Molecular Weight 260.29 g/mol
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Purity (Commercially Available) ≥95% - ≥98%
Source Trunk bark of Cedrelopsis grevei[1]

Experimental Protocols

A detailed, standardized protocol for the isolation and purification of this compound is not published. However, a general workflow can be inferred from standard practices in natural product chemistry.

General Workflow for Isolation and Purification

The isolation of this compound from its natural source, Cedrelopsis grevei, typically involves extraction followed by chromatographic separation. The following diagram illustrates a generalized workflow.

G General Workflow for this compound Isolation and Characterization A Plant Material (Cedrelopsis grevei bark) B Drying and Grinding A->B C Solvent Extraction (e.g., with methanol or ethanol) B->C D Crude Extract C->D E Solvent Partitioning (e.g., with n-hexane, ethyl acetate, water) D->E F Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection and TLC Analysis G->H I Further Purification (e.g., Preparative HPLC) H->I J Pure this compound I->J K Structural Elucidation (NMR, MS, IR) J->K L Biological Activity Assays J->L G Hypothesized Intrinsic Apoptosis Pathway for this compound cluster_0 Mitochondrion Bax Bax/Bak Activation CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome This compound This compound CellularStress Cellular Stress This compound->CellularStress CellularStress->Bax Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Mechanism of Action of Cedrelopsin in Microbial Cells: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in natural compounds for novel antimicrobial agents, the specific mechanism of action of cedrelopsin against microbial cells remains largely unexplored and undocumented in publicly available scientific literature. While preliminary research on the essential oils of Cedrelopsis grevei, the plant from which this compound is derived, indicates some antimicrobial properties, a detailed molecular-level understanding of how this compound exerts its effects is currently lacking.

Limited Evidence from Essential Oil Studies

Research into the essential oil of Cedrelopsis grevei has demonstrated antimicrobial activity against a range of microorganisms. Studies have reported inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Pseudomonas aeruginosa, and the opportunistic yeast Candida albicans[1][2][3]. The primary constituents of this essential oil are sesquiterpenes, including ishwarane, β-elemene, and α-copaene[1][2].

However, these studies have focused on the overall activity of the essential oil rather than attributing the antimicrobial effects to specific compounds like this compound. Consequently, there is no direct evidence or quantitative data, such as Minimum Inhibitory Concentrations (MICs) specifically for this compound, that would be crucial for elucidating its mechanism of action.

The Need for Targeted Research

To understand the core mechanism of action of this compound, dedicated research is required. Future investigations would need to focus on isolating pure this compound and subjecting it to a battery of microbiological and biochemical assays. Key areas of investigation would include:

  • Determination of Antimicrobial Spectrum and Potency: Establishing the specific range of bacteria and fungi susceptible to this compound and quantifying its potency through MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays.

  • Cell Membrane Integrity Assays: Investigating whether this compound disrupts the microbial cell membrane, a common mechanism for many natural antimicrobials. This could be assessed through techniques like monitoring the leakage of intracellular components (e.g., potassium ions, ATP, or nucleic acids) and using fluorescent probes that measure membrane potential or permeability.

  • Enzyme Inhibition Assays: Exploring the potential of this compound to inhibit essential microbial enzymes involved in key metabolic pathways, such as those for cell wall synthesis, DNA replication, or protein synthesis.

  • Investigation of Oxidative Stress Induction: Determining if this compound induces the production of reactive oxygen species (ROS) within microbial cells, which can lead to cellular damage and death.

  • Molecular Docking and Target Identification Studies: Utilizing computational and experimental approaches to identify the specific molecular targets of this compound within the microbial cell.

Without such dedicated studies, any discussion on the mechanism of action of this compound would be purely speculative and not grounded in scientific evidence. As the field of natural product drug discovery continues to evolve, it is hoped that future research will shed light on the antimicrobial potential and molecular workings of this and other promising natural compounds.

References

The Antioxidant Profile of Cedrelopsis grevei Extracts: A Proxy for Understanding Cedrelopsin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the antioxidant properties of extracts from the plant Cedrelopsis grevei. However, specific research on the isolated compound, Cedrelopsin, and its direct antioxidant mechanisms is not presently available. This guide, therefore, summarizes the antioxidant activities of Cedrelopsis grevei extracts, which contain a rich array of phytochemicals, including coumarins like methyl-O-cedrelopsin, flavonoids, and tannins. The collective action of these compounds is believed to be responsible for the observed antioxidant effects. This information can serve as a foundational reference for researchers investigating the potential antioxidant mechanisms of its individual constituents, such as this compound.

In Vitro Antioxidant Activity of Cedrelopsis grevei Extracts

Extracts of Cedrelopsis grevei have demonstrated notable free radical scavenging capabilities in various in vitro assays. These assays are fundamental in assessing the direct antioxidant potential of a substance.

Table 1: In Vitro Antioxidant Activity of Cedrelopsis grevei Extracts
AssayExtract TypeConcentration% InhibitionIC50 ValueReference CompoundIC50 of Reference
DPPH Radical ScavengingMethanolic400 µg/mL69.45%< 225 µg/mLAscorbic Acid4.7 µg/mL
DPPH Radical ScavengingEthanolic400 µg/mL61.27%-Ascorbic Acid4.7 µg/mL
ABTS Radical ScavengingMethanolic100 µg/mL76.81%---
ABTS Radical ScavengingEthanolic100 µg/mL78.35%---

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); IC50: Half maximal inhibitory concentration.

The data indicates that methanolic and ethanolic extracts of C. grevei are effective in scavenging DPPH and ABTS radicals, a key indicator of antioxidant activity. The methanolic extract, in particular, showed a higher percentage of inhibition in the DPPH assay.[1]

In Vivo Hepatoprotective and Antioxidant Effects of Cedrelopsis grevei Methanolic Extract

In a study investigating the effects of C. grevei methanolic extract on cypermethrin-induced oxidative stress in mice, the extract demonstrated significant protective effects by modulating endogenous antioxidant enzyme activities and reducing lipid peroxidation.[1][2][3][4]

Table 2: Effect of C. grevei Methanolic Extract on Hepatic Antioxidant Enzymes and Lipid Peroxidation in Mice
ParameterControl GroupCypermethrin (Cyp) TreatedCyp + C. grevei (150 mg/kg)Cyp + C. grevei (300 mg/kg)
SOD (U/mg protein) 14.1 ± 0.911.2 ± 0.712.5 ± 0.813.6 ± 0.9
CAT (U/mg protein) 2.6 ± 0.21.6 ± 0.12.1 ± 0.22.4 ± 0.2
GST (nmol/min/mg protein) 1.88 ± 0.111.53 ± 0.091.71 ± 0.101.82 ± 0.11
GSH (µg/mg protein) 3.45 ± 0.212.41 ± 0.152.89 ± 0.183.24 ± 0.20
MDA (nmol/mg protein) 1.25 ± 0.081.89 ± 0.12*1.52 ± 0.101.31 ± 0.09

*Statistically significant difference from the control group (p ≤ 0.05). Data are presented as mean ± standard deviation. SOD: Superoxide Dismutase; CAT: Catalase; GST: Glutathione S-Transferase; GSH: Reduced Glutathione; MDA: Malondialdehyde.

The results show that co-administration of the C. grevei extract with cypermethrin partially restored the activities of key antioxidant enzymes (SOD, CAT, GST) and the level of the non-enzymatic antioxidant GSH, which were depleted by the pesticide. Furthermore, the extract significantly reduced the levels of MDA, a marker of lipid peroxidation.[1] This suggests that the extract's components may not only act as direct radical scavengers but also enhance the endogenous antioxidant defense system.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its discoloration from purple to yellow.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: Varying concentrations of the C. grevei extract (in methanol) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the extract, and Abs_sample is the absorbance of the DPPH solution with the extract.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: A 7 mM aqueous solution of ABTS is reacted with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the C. grevei extract is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

In Vivo Antioxidant Enzyme Assays

The following protocols were utilized for the analysis of liver homogenates in the in vivo study.

  • Preparation of Liver Homogenate: Liver tissue is homogenized in a cold phosphate buffer (pH 7.4) and centrifuged to obtain the supernatant, which is used for the enzyme assays.

  • Superoxide Dismutase (SOD) Activity: Assayed by monitoring the inhibition of the autoxidation of adrenaline at 480 nm.

  • Catalase (CAT) Activity: Determined by measuring the rate of decomposition of hydrogen peroxide at 240 nm.

  • Glutathione S-Transferase (GST) Activity: Measured by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione at 340 nm.

  • Reduced Glutathione (GSH) Level: Estimated using Ellman's reagent (DTNB), with the absorbance read at 412 nm.

  • Lipid Peroxidation (MDA Level): Assessed by the thiobarbituric acid reactive substances (TBARS) method, where the pink chromogen produced is measured at 535 nm.

Visualizations of Experimental Workflows and Potential Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_0 Sample Preparation cluster_1 DPPH Assay cluster_2 ABTS Assay C. grevei Leaves C. grevei Leaves Extraction (Methanol/Ethanol) Extraction (Methanol/Ethanol) C. grevei Leaves->Extraction (Methanol/Ethanol) C. grevei Extract C. grevei Extract Extraction (Methanol/Ethanol)->C. grevei Extract Mix & Incubate Mix & Incubate C. grevei Extract->Mix & Incubate Mix Mix C. grevei Extract->Mix DPPH Solution DPPH Solution DPPH Solution->Mix & Incubate Measure Absorbance (517 nm) Measure Absorbance (517 nm) Mix & Incubate->Measure Absorbance (517 nm) ABTS Radical Solution ABTS Radical Solution ABTS Radical Solution->Mix Measure Absorbance (734 nm) Measure Absorbance (734 nm) Mix->Measure Absorbance (734 nm)

Caption: Workflow for in vitro antioxidant capacity assessment of C. grevei extracts.

Logical Relationship of In Vivo Hepatoprotective Effects

G Cypermethrin Cypermethrin Oxidative Stress Oxidative Stress Cypermethrin->Oxidative Stress Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) Oxidative Stress->Lipid Peroxidation (MDA) Depletion of Antioxidant Enzymes (SOD, CAT, GST) Depletion of Antioxidant Enzymes (SOD, CAT, GST) Oxidative Stress->Depletion of Antioxidant Enzymes (SOD, CAT, GST) Liver Damage Liver Damage Lipid Peroxidation (MDA)->Liver Damage Depletion of Antioxidant Enzymes (SOD, CAT, GST)->Liver Damage C. grevei Extract C. grevei Extract C. grevei Extract->Oxidative Stress Inhibits C. grevei Extract->Lipid Peroxidation (MDA) Reduces C. grevei Extract->Depletion of Antioxidant Enzymes (SOD, CAT, GST) Restores

Caption: Protective mechanism of C. grevei extract against cypermethrin-induced hepatotoxicity.

Potential Signaling Pathways for Further Investigation

While not directly studied for this compound or C. grevei extracts in the available literature, a plausible mechanism for the observed in vivo effects could involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. Many natural polyphenolic and coumarinic compounds are known to activate this pathway.

Hypothesized Nrf2-ARE Signaling Pathway Activation

G This compound / C. grevei Phytochemicals This compound / C. grevei Phytochemicals Keap1 Keap1 This compound / C. grevei Phytochemicals->Keap1 Inactivates Nrf2 Nrf2 This compound / C. grevei Phytochemicals->Nrf2 Stabilizes Keap1->Nrf2 Binds and promotes degradation of Nrf2 Ubiquitination & Degradation Nrf2 Ubiquitination & Degradation Keap1->Nrf2 Ubiquitination & Degradation Nrf2->Nrf2 Ubiquitination & Degradation Normally leads to Nrf2 Translocation to Nucleus Nrf2 Translocation to Nucleus Nrf2->Nrf2 Translocation to Nucleus ARE Antioxidant Response Element Nrf2 Translocation to Nucleus->ARE Binds to Expression of Antioxidant Genes (SOD, CAT, GST, etc.) Expression of Antioxidant Genes (SOD, CAT, GST, etc.) ARE->Expression of Antioxidant Genes (SOD, CAT, GST, etc.) Cellular Protection against Oxidative Stress Cellular Protection against Oxidative Stress Expression of Antioxidant Genes (SOD, CAT, GST, etc.)->Cellular Protection against Oxidative Stress

Caption: Hypothesized activation of the Nrf2-ARE pathway by constituents of C. grevei.

This proposed pathway suggests that phytochemicals within the extract could inhibit Keap1, a repressor of Nrf2. This would lead to the stabilization and nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of antioxidant genes, upregulating their expression and thereby enhancing the cell's capacity to combat oxidative stress. This remains a hypothesis pending direct experimental validation for this compound or C. grevei extracts.

References

Potential Therapeutic Targets of Cedrelopsin and Associated Bioactive Compounds from Cedrelopsis grevei: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cedrelopsin, a coumarin isolated from the Madagascan plant Cedrelopsis grevei, and its associated bioactive compounds present a compelling area of investigation for novel therapeutic development. While research specifically on this compound is in its nascent stages, the broader phytochemical profile of Cedrelopsis grevei reveals a rich source of sesquiterpenes and other coumarins with significant anti-inflammatory, anticancer, and vasorelaxant properties. This technical guide synthesizes the current understanding of this compound and the major bioactive constituents of Cedrelopsis grevei, detailing their potential therapeutic targets and mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data, proposed signaling pathways, and hypothetical experimental protocols to guide future research and development efforts.

Introduction to this compound and Cedrelopsis grevei

Cedrelopsis grevei, a member of the Rutaceae family, is an aromatic plant endemic to Madagascar, where it is traditionally used for a variety of medicinal purposes. Phytochemical analysis of this plant has led to the isolation of several bioactive compounds, including the coumarin this compound. Coumarins as a class are known for their diverse pharmacological activities. Alongside this compound, the trunk bark of Cedrelopsis grevei has yielded other coumarins such as methyl-O-cedrelopsin, cedrecoumarin A, scoparone, and braylin[1][2][3]. Furthermore, the essential oil of Cedrelopsis grevei is a rich source of sesquiterpenes, which have demonstrated potent cytotoxic and anti-inflammatory effects[4][5][6]. This guide will explore the therapeutic potential of these compounds, with a primary focus on this compound.

Potential Therapeutic Applications and Identified Targets

The known biological activities of compounds from Cedrelopsis grevei suggest potential therapeutic applications in cardiovascular diseases, oncology, and inflammatory disorders.

Vasorelaxant Effects and Cardiovascular Targets

The most well-documented activity of this compound and its related coumarins is their vasorelaxant effect. This suggests a potential application in the treatment of hypertension and other cardiovascular disorders.

Potential Targets and Mechanisms:

  • Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway: Some coumarins are known to exert their vasorelaxant effects by activating this pathway, leading to smooth muscle relaxation[7].

  • Calcium (Ca2+) Channel Blockade: Inhibition of Ca2+ influx into vascular smooth muscle cells is a common mechanism for vasodilation[7].

Anticancer Activity

While direct evidence for this compound's anticancer activity is limited, the essential oil of Cedrelopsis grevei and other natural coumarins exhibit significant cytotoxic and anticancer properties.

Potential Targets and Mechanisms for Compounds from Cedrelopsis grevei:

  • Apoptosis Induction: Many natural compounds, including coumarins and sesquiterpenes, can trigger programmed cell death in cancer cells. Caryophyllene oxide, found in Cedrelopsis grevei essential oil, is known to depolarize the mitochondrial membrane, leading to the activation of caspases and apoptosis[4].

  • Inhibition of Cell Proliferation: The essential oil has shown inhibitory effects on the proliferation of MCF-7 breast cancer cells[4][5][6].

  • Modulation of Cancer Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This is a critical survival pathway in many cancers and a known target for various natural compounds, including other coumarins[8].

    • NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival and is a potential target for the anti-inflammatory and anticancer effects of the sesquiterpenes found in Cedrelopsis grevei.

    • (E)-β-farnesene , a major constituent of the essential oil, has been correlated with anticancer activity[5][6].

Anti-inflammatory Activity

The essential oil of Cedrelopsis grevei has demonstrated anti-inflammatory properties[5][6]. The sesquiterpene lactones, a class of compounds related to those found in Cedrelopsis, are known for their potent anti-inflammatory effects.

Potential Targets and Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Sesquiterpene lactones can inhibit key pro-inflammatory molecules and signaling pathways[9].

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory action of many natural products[9].

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of the essential oil from Cedrelopsis grevei.

PreparationBiological ActivityCell Line/AssayIC50 ValueReference
Cedrelopsis grevei Leaf Essential OilCytotoxicMCF-7 (Breast Cancer)21.5 mg/L[5][6]
Cedrelopsis grevei Leaf Essential OilAnti-inflammatory-21.33 mg/L[5][6]
Cedrelopsis grevei Leaf Essential OilAntimalarialPlasmodium falciparum17.5 mg/L[5][6]

Signaling Pathways and Mechanistic Diagrams

To visualize the potential mechanisms of action, the following diagrams illustrate the key signaling pathways that may be targeted by this compound and other bioactive compounds from Cedrelopsis grevei.

G cluster_0 Vascular Smooth Muscle Cell This compound This compound NO_sGC NO-sGC Pathway This compound->NO_sGC Activates Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits cGMP ↑ cGMP NO_sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Relaxation

Figure 1: Proposed Vasorelaxant Mechanism of this compound.

G cluster_1 Cancer Cell Bioactives Cedrelopsis Bioactives (e.g., Sesquiterpenes, Coumarins) PI3K_Akt PI3K/Akt/mTOR Pathway Bioactives->PI3K_Akt Inhibits NFkB_path NF-κB Pathway Bioactives->NFkB_path Inhibits Mitochondrion Mitochondrion Bioactives->Mitochondrion Induces Stress Proliferation ↓ Proliferation PI3K_Akt->Proliferation NFkB_path->Proliferation Apoptosis ↑ Apoptosis Mitochondrion->Apoptosis

Figure 2: Potential Anticancer Signaling Pathways.

G cluster_2 Immune Cell (e.g., Macrophage) Sesquiterpenes Cedrelopsis Sesquiterpenes NFkB_path NF-κB Pathway Sesquiterpenes->NFkB_path Inhibits Stimulus Inflammatory Stimulus Stimulus->NFkB_path Cytokines ↓ Pro-inflammatory Cytokines NFkB_path->Cytokines

Figure 3: Proposed Anti-inflammatory Mechanism.

Hypothetical Experimental Protocols

Isolation and Purification of this compound

G Start Dried Bark of Cedrelopsis grevei Extraction Maceration with Ethanol/Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Hydroalcoholic Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom Fractions Collection of Fractions Column_Chrom->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification This compound Pure this compound Purification->this compound Characterization Structural Elucidation (NMR, MS) This compound->Characterization

Figure 4: Workflow for this compound Isolation.

Methodology:

  • Extraction: Dried and powdered bark of Cedrelopsis grevei is macerated with a suitable solvent (e.g., 80% ethanol) at room temperature.

  • Fractionation: The concentrated crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatographic Separation: The most active fraction (as determined by preliminary bioassays) is subjected to column chromatography on silica gel.

  • Purification: Fractions showing the presence of the compound of interest (monitored by TLC) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anticancer Activity Assessment

Cell Viability Assay (MTT Assay):

  • Cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates.

  • After 24 hours, cells are treated with various concentrations of this compound.

  • Following a 48-72 hour incubation, MTT reagent is added to each well.

  • After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 value.

Apoptosis Assay (Annexin V/PI Staining):

  • Cells are treated with this compound at its IC50 concentration for 24-48 hours.

  • Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Western Blot Analysis for Target Identification
  • Cancer cells are treated with this compound.

  • Cell lysates are prepared, and protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3).

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Future Directions and Conclusion

The therapeutic potential of this compound and the associated bioactive compounds from Cedrelopsis grevei is a promising field for further investigation. While current research has laid a foundation, particularly in the area of vasorelaxation, significant opportunities exist to explore the anticancer and anti-inflammatory properties in greater detail.

Key areas for future research include:

  • Comprehensive Biological Screening of Pure this compound: To definitively establish its anticancer and anti-inflammatory efficacy and determine its IC50 values in various cell lines.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: To evaluate the efficacy and safety of this compound in animal models of cancer, inflammation, and cardiovascular disease.

  • Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound with improved potency and selectivity.

References

The Structural Dance of Cedrelopsin: Unraveling Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of cedrelopsin, a coumarin found in the Madagascan plant Cedrelopsis grevei, is beginning to shed light on the structural features crucial for its therapeutic potential. While extensive research on a wide range of synthetic analogs is still in its nascent stages, preliminary findings on naturally occurring derivatives and related compounds are providing a foundational understanding for researchers, scientists, and drug development professionals. The primary biological activities of interest for this compound and its analogs include vasorelaxant, anti-inflammatory, and cytotoxic effects.

Vasorelaxant Properties: A Look at Methyl-O-Cedrelopsin

An activity-guided fractionation of a hydroalcoholic extract of Cedrelopsis grevei trunk bark has identified methyl-O-cedrelopsin as one of the key constituents responsible for the plant's vasorelaxing activity.[1] This finding suggests that the core coumarin structure of this compound is active and that modifications, such as the methylation of the hydroxyl group, retain or potentially modulate this activity. The study of C. grevei extracts has shown that oral administration can lead to a decrease in blood pressure in rats, associated with an increased endothelial nitric oxide (NO)-mediated relaxation.[2][3]

dot

cluster_0 Cedrelopsis grevei Extract Administration cluster_1 Physiological Response Oral Administration Oral Administration Blood Pressure Decrease Blood Pressure Decrease Oral Administration->Blood Pressure Decrease leads to Endothelial NO-Mediated Relaxation Endothelial NO-Mediated Relaxation Oral Administration->Endothelial NO-Mediated Relaxation induces cluster_derivatives Derivatives & Analogs cluster_activities Biological Activities CedrelopsinCore This compound Core Structure MethylOthis compound Methyl-O-Cedrelopsin CedrelopsinCore->MethylOthis compound CedrecoumarinA Cedrecoumarin A CedrelopsinCore->CedrecoumarinA SyntheticAnalogs Synthetic Analogs (Hypothetical) CedrelopsinCore->SyntheticAnalogs Vasorelaxant Vasorelaxant MethylOthis compound->Vasorelaxant exhibits AntiInflammatory AntiInflammatory CedrecoumarinA->AntiInflammatory exhibits Cytotoxic Cytotoxic SyntheticAnalogs->Cytotoxic potential for Start Start: Isolate Rat Aortic Rings Pre-contraction Pre-contract with Phenylephrine or KCl Start->Pre-contraction CompoundAddition Add Cumulative Concentrations of Test Compound Pre-contraction->CompoundAddition Measurement Measure Isometric Tension Changes CompoundAddition->Measurement DataAnalysis Calculate IC50 Values Measurement->DataAnalysis End End: Determine Vasorelaxant Potency DataAnalysis->End

References

Cedrelopsin: A Technical Guide on its Discovery, Chemistry, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrelopsin, a prenylated coumarin, has been identified as a constituent of the Madagascan plant Cedrelopsis grevei. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. While research has primarily focused on the extracts and essential oils of Cedrelopsis grevei, this document consolidates the available information specifically pertaining to this compound, including its synthesis and known biological context. A significant gap in the scientific literature exists regarding the specific biological activities, mechanism of action, and quantitative data for the isolated compound. This guide highlights these areas for future research and provides the foundational knowledge currently available to the scientific community.

Discovery and History

Chemical Properties and Synthesis

This compound is chemically classified as a prenylated coumarin.[5] Its structure has been elucidated and is presented below (Figure 1). The CAS number for this compound is 19397-28-5.[6]

Figure 1: Chemical Structure of this compound

A one-pot synthesis of this compound has been developed, providing a method for obtaining the compound for further study without reliance on natural extraction.[5]

Experimental Protocol: Synthesis of this compound

A regioselective synthesis of this compound has been described involving a domino Wittig reaction, prenylation, and deprenylation.[5] The starting material, 2,4-di-(3,3-dimethylallyl)-5-methoxybenzaldehyde, is heated with a phosphorane in diphenyl ether. The reaction proceeds through deprenylation of one of the prenyloxy groups followed by intramolecular C-prenylation of the other, leading to the formation of this compound.[5] The spectral data of the synthesized product were reported to be in close agreement with the natural product.[5]

Biological Activity and Mechanism of Action

While the essential oil and various extracts of Cedrelopsis grevei have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, there is a significant lack of data on the specific activities of isolated this compound.[7][8]

One study on the vasorelaxing properties of a hydroalcoholic extract of Cedrelopsis grevei bark led to the isolation of five coumarins, including methyl-O-cedrelopsin, which were identified as being partly responsible for the observed activity.[4] This suggests that this compound may also possess vasorelaxant properties, though direct evidence and quantitative data are currently unavailable.

Table 1: Biological Activity of Cedrelopsis grevei Extracts and Essential Oil (Data for isolated this compound is not available)

BioactivityTest SystemExtract/Essential OilResult (IC50)
CytotoxicityHuman breast cancer cells (MCF-7)Essential Oil21.5 mg/L
AntimalarialPlasmodium falciparumEssential Oil17.5 mg/L
Anti-inflammatory-Essential Oil21.33 mg/L

It is crucial to note that these values represent the activity of a complex mixture and not of purified this compound.

Currently, there is no information available in the scientific literature regarding the specific mechanism of action or any signaling pathways directly modulated by isolated this compound.

Experimental Protocols for Biological Evaluation

Detailed experimental protocols for the biological evaluation of isolated this compound are not available in the current body of scientific literature. The following are generalized methodologies that could be adapted for future studies on this compound, based on the investigation of Cedrelopsis grevei extracts and other coumarins.

Proposed Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of purified this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Proposed Vasorelaxant Activity Assay
  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine or potassium chloride).

  • Treatment: Cumulative concentrations of this compound are added to the organ bath, and changes in isometric tension are recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of research and potential experimental workflows for the study of this compound.

discovery_and_synthesis Cedrelopsis grevei Cedrelopsis grevei Bark Extraction Bark Extraction Cedrelopsis grevei->Bark Extraction Source Isolation of this compound Isolation of this compound Bark Extraction->Isolation of this compound Phytochemical Analysis Structure Elucidation Structure Elucidation Isolation of this compound->Structure Elucidation Spectroscopic Methods Synthesis of this compound Synthesis of this compound Structure Elucidation->Synthesis of this compound Structural Confirmation 2,4-dihydroxy-5-methoxy benzaldehyde 2,4-dihydroxy-5-methoxy benzaldehyde Domino Wittig Reaction Domino Wittig Reaction 2,4-dihydroxy-5-methoxy benzaldehyde->Domino Wittig Reaction Starting Material Domino Wittig Reaction->Synthesis of this compound Chemical Transformation

Caption: Discovery and Synthesis of this compound.

proposed_biological_evaluation cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies Purified this compound Purified this compound Cytotoxicity Assays Cytotoxicity Assays Purified this compound->Cytotoxicity Assays MTT, etc. Anti-inflammatory Assays Anti-inflammatory Assays Purified this compound->Anti-inflammatory Assays NO, COX inhibition Antimicrobial Assays Antimicrobial Assays Purified this compound->Antimicrobial Assays MIC, MBC Vasorelaxant Assays Vasorelaxant Assays Purified this compound->Vasorelaxant Assays Aortic Ring IC50 Determination IC50 Determination Cytotoxicity Assays->IC50 Determination Identified Bioactivity Identified Bioactivity IC50 Determination->Identified Bioactivity Anti-inflammatory Assays->IC50 Determination MIC/MBC Determination MIC/MBC Determination Antimicrobial Assays->MIC/MBC Determination MIC/MBC Determination->Identified Bioactivity EC50 Determination EC50 Determination Vasorelaxant Assays->EC50 Determination EC50 Determination->Identified Bioactivity Signaling Pathway Analysis Signaling Pathway Analysis Identified Bioactivity->Signaling Pathway Analysis Western Blot, PCR Target Identification Target Identification Signaling Pathway Analysis->Target Identification

References

Cedrelopsin: A Review of Current Pharmacological and Toxicological Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cedrelopsin, a coumarin isolated from the Madagascan plant Cedrelopsis grevei, has been a subject of scientific curiosity, primarily due to the traditional medicinal uses of its source. However, a comprehensive pharmacological and toxicological profile of the purified compound remains largely undefined in publicly accessible scientific literature. Current research has predominantly focused on the biological activities of the crude extracts of Cedrelopsis grevei, attributing observed effects to its complex mixture of constituents, including this compound and other coumarins like methyl-O-cedrelopsin. This guide synthesizes the available, albeit limited, information on this compound, drawing from studies on the plant extract and the broader class of coumarins to infer its potential pharmacological and toxicological characteristics. A significant knowledge gap exists, highlighting the need for dedicated studies on the isolated compound to fully elucidate its therapeutic potential and safety profile.

Introduction

Cedrelopsis grevei, a plant endemic to Madagascar, has a history of use in traditional medicine. Phytochemical analyses of this plant have led to the isolation of several coumarins, including this compound and its methylated derivative, methyl-O-cedrelopsin, from the stem and trunk bark. Coumarins as a chemical class are known for their diverse pharmacological activities, which has spurred interest in the individual components of C. grevei. This document aims to provide a technical overview of what is currently known about the pharmacology and toxicology of this compound, with the understanding that much of the available data is inferred from studies on the whole plant extract.

Inferred Pharmacology from Cedrelopsis grevei Extracts

Studies on extracts of Cedrelopsis grevei suggest a range of biological activities that may be, in part, attributable to its coumarin constituents, including this compound.

Hepatoprotective and Antioxidant Effects

A significant area of research on C. grevei extract revolves around its potential to protect the liver from damage and to counteract oxidative stress.

A study investigating the protective effects of a methanolic extract of C. grevei leaves against cypermethrin-induced liver damage in mice provides the most relevant data. Cypermethrin is a pesticide known to induce oxidative stress and hepatotoxicity.

G cluster_0 Experimental Workflow Animal Model Male Mice Toxin Cypermethrin (Pesticide) Treatment C. grevei Methanolic Extract (Oral Gavage) Outcome Assessment Biochemical Markers (ALT, AST, ALP, GGT) Oxidative Stress Markers (MDA, SOD, CAT, GPx) Histopathology

The protective effects of the C. grevei extract are believed to stem from the antioxidant properties of its phenolic and coumarin constituents. These compounds can neutralize reactive oxygen species (ROS), thereby reducing lipid peroxidation and cellular damage.

G Cypermethrin Cypermethrin ROS_Production Increased ROS Production Cypermethrin->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cellular_Damage Hepatocellular Damage Lipid_Peroxidation->Cellular_Damage Cedrelopsin_Coumarins This compound & other Coumarins (from C. grevei extract) Cedrelopsin_Coumarins->ROS_Production Inhibits

General Toxicology of Coumarins

Direct toxicological data for this compound is not available. However, the toxicology of coumarins as a class has been studied, providing a general framework for potential safety concerns.

Hepatotoxicity

At high doses, some coumarins have been shown to be hepatotoxic in animal models, particularly in rodents. This toxicity is often associated with the metabolic activation of the coumarin nucleus to reactive intermediates. It is crucial to note that the hepatotoxic potential can vary significantly between different coumarin derivatives.

Carcinogenicity

In some rodent studies, high, prolonged exposure to certain coumarins has been linked to the development of tumors. The relevance of these findings to human health is a subject of ongoing research and debate, as there are species-specific differences in coumarin metabolism.

General Toxicity Data for Select Coumarins

To provide a context for the potential toxicity of this compound, the following table summarizes publicly available LD50 data for other coumarins. It is important to emphasize that these values are not directly applicable to this compound but offer a general reference.

CompoundAnimal ModelRoute of AdministrationLD50 Value
CoumarinMouseOral200-700 mg/kg
WarfarinRatOral1.6 mg/kg

Note: This data is for comparative purposes only and does not reflect the toxicity of this compound.

Knowledge Gaps and Future Directions

The current body of scientific literature presents a significant void in the specific pharmacological and toxicological understanding of isolated this compound. To move forward with any potential therapeutic development, the following areas of research are critical:

  • Isolation and Purification: Development of robust and scalable methods for the isolation and purification of this compound from Cedrelopsis grevei.

  • In Vitro Pharmacology: Comprehensive screening of pure this compound against a panel of biological targets to identify its primary mechanism(s) of action. This should include assays for anti-inflammatory, anticancer, antimicrobial, and antioxidant activities, with determination of IC50 values.

  • Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • In Vivo Efficacy: Evaluation of the therapeutic effects of isolated this compound in relevant animal models of disease.

  • Toxicology: A complete toxicological assessment of purified this compound, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity assays to establish a comprehensive safety profile and determine the LD50.

  • Signaling Pathway Analysis: Investigation into the specific cellular signaling pathways modulated by this compound to understand its molecular mechanism of action.

Conclusion

A Technical Guide to Investigating the In Vitro Metabolic Fate of Cedrelopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for elucidating the in vitro metabolic fate of cedrelopsin, a natural compound with potential therapeutic applications. In the absence of extensive published data on its biotransformation, this document outlines a systematic approach utilizing established in vitro models and analytical techniques. The methodologies described herein are designed to deliver critical data on metabolic stability, identify key metabolites, and characterize the enzymes responsible for this compound's metabolism, thereby supporting its development as a potential therapeutic agent.

Introduction to In Vitro Metabolism in Drug Development

The liver is the primary site of drug metabolism, a process that significantly influences the pharmacokinetic and pharmacodynamic properties of a compound. In vitro metabolism studies are indispensable in early drug discovery and development for several reasons:

  • Predicting In Vivo Clearance: These studies help in estimating the rate at which a drug is eliminated from the body.

  • Identifying Metabolically Liable Sites: Understanding which parts of a molecule are susceptible to metabolism can guide medicinal chemistry efforts to improve stability.

  • Characterizing Metabolites: Identifying metabolites is crucial as they can be pharmacologically active, inactive, or even toxic.

  • Understanding Drug-Drug Interaction Potential: These studies can reveal which enzymes are responsible for a compound's metabolism, providing insights into potential interactions with co-administered drugs.

Common in vitro models for studying hepatic metabolism include subcellular fractions like liver microsomes and S9, as well as intact cellular systems such as primary hepatocytes. Liver microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors.

Experimental Workflow for this compound Metabolism Studies

A tiered approach is recommended to efficiently investigate the in vitro metabolic fate of this compound. The workflow begins with assessing metabolic stability, followed by metabolite identification and characterization, and finally, reaction phenotyping to identify the specific enzymes involved.

G cluster_0 Phase 1: Metabolic Stability cluster_1 Phase 2: Metabolite Profiling cluster_2 Phase 3: Reaction Phenotyping A Metabolic Stability Assay (Liver Microsomes & Hepatocytes) B Data Analysis: - Percent Remaining - Half-life (t1/2) - Intrinsic Clearance (CLint) A->B C Metabolite Identification (Hepatocytes) A->C If metabolically unstable D LC-MS/MS Analysis C->D F CYP450 Reaction Phenotyping (Recombinant CYPs or Inhibitor-based HLM) C->F For major metabolic pathways E Structure Elucidation of Major Metabolites D->E G Identify Specific Metabolizing Enzymes F->G

Figure 1: Experimental workflow for in vitro metabolism studies.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key experiments in the proposed workflow.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines the rate at which this compound is metabolized by Phase I enzymes, primarily CYPs.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination)

  • Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it in the phosphate buffer to the desired final concentration (typically 1 µM).

  • In a 96-well plate, add the HLM (final concentration 0.5 mg/mL) and the this compound solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Include control incubations: a negative control without the NADPH regenerating system and positive controls with known substrates.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Metabolite Profiling and Identification in Human Hepatocytes

This assay provides a more comprehensive view of this compound metabolism, including both Phase I and Phase II pathways.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • This compound

  • Control compounds

  • Acetonitrile

  • High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap system

Protocol:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer.

  • Prepare a solution of this compound in the culture medium (e.g., 5 µM).

  • Remove the plating medium from the hepatocytes and add the this compound-containing medium.

  • Incubate the plate at 37°C in a humidified CO2 incubator.

  • At various time points (e.g., 0, 1, 4, and 24 hours), collect samples of the medium and/or cell lysate.

  • Terminate metabolic activity by adding cold acetonitrile.

  • Centrifuge the samples to remove cell debris.

  • Analyze the supernatant by LC-HRMS to detect and identify potential metabolites.

Data Analysis:

  • Compare the chromatograms of the time-point samples to the time-zero sample to identify new peaks corresponding to metabolites.

  • Use the accurate mass measurements from the HRMS to predict the elemental composition of the metabolites.

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns of the parent compound and metabolites to aid in structural elucidation.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the oxidative metabolism of this compound. This can be done using two primary methods:

  • Recombinant CYPs: Incubating this compound with individual, recombinantly expressed CYP enzymes.

  • Inhibitor-Based Method: Incubating this compound with HLM in the presence and absence of specific CYP inhibitors.

Protocol (Recombinant CYP Method):

  • Incubate this compound (1 µM) with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a control preparation without CYP activity.

  • Initiate the reaction with an NADPH regenerating system.

  • Monitor the depletion of this compound over time using LC-MS/MS.

  • The CYP isoform(s) that show significant metabolism of this compound are identified as the primary contributors.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Metabolic Stability of this compound

In Vitro SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Human Liver Microsomes
Human Hepatocytes
Rat Liver Microsomes
Rat Hepatocytes

Table 2: this compound Metabolite Profile in Human Hepatocytes

Metabolite IDRetention Time (min)Observed m/zProposed BiotransformationRelative Abundance (%)
M1Hydroxylation
M2Glucuronidation
M3Demethylation

Table 3: CYP450 Reaction Phenotyping for this compound

CYP IsoformPercent this compound Remaining at 60 min
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4
Control

Visualization of Potential Metabolic Pathways

Based on the chemical structure of this compound, potential metabolic pathways can be hypothesized and visualized. Common biotransformations include oxidation (Phase I) and conjugation (Phase II).

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound M1 Hydroxylated this compound This compound->M1 CYP450 M2 Demethylated this compound This compound->M2 CYP450 M3 This compound-Glucuronide This compound->M3 UGTs M4 Hydroxylated this compound-Sulfate M1->M4 SULTs

Figure 2: Potential metabolic pathways of this compound.

Conclusion

The systematic in vitro investigation outlined in this guide will provide a robust understanding of the metabolic fate of this compound. The data generated from these studies are essential for making informed decisions in the drug development process, including candidate selection, lead optimization, and the design of subsequent preclinical and clinical studies. By characterizing its metabolic stability, identifying its metabolites, and pinpointing the enzymes responsible for its biotransformation, researchers can build a comprehensive profile of this compound that is critical for its potential advancement as a therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cedrelopsin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cedrelopsin is a coumarin that has been isolated from the trunk bark of Cedrelopsis grevei, a plant endemic to Madagascar. While research into its specific biological activities is ongoing, related compounds and extracts from the Cedrelopsis genus have demonstrated promising anti-inflammatory and antioxidant properties. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established phytochemical isolation techniques. Additionally, a putative mechanism of action for its potential anti-inflammatory and antioxidant effects is presented.

Data Presentation

The following table summarizes the expected quantitative data from the extraction and purification process. Please note that these values are representative and may vary depending on the starting material and experimental conditions.

ParameterValue
Extraction
Starting Material (Dried C. grevei Bark)1 kg
Extraction SolventMethanol
Solvent to Solid Ratio5:1 (v/w)
Crude Methanol Extract Yield~18.5% (185 g)
Purification
Column Chromatography (Silica Gel)
Elution SolventsHexane, Ethyl Acetate
Fraction Containing this compoundHexane:Ethyl Acetate (7:3)
Yield after Column Chromatography~500 mg
Purity after Column Chromatography~85-90%
Preparative HPLC
ColumnC18 Reversed-Phase
Mobile PhaseAcetonitrile, Water
Final Yield of Pure this compound~100 mg
Final Purity (by analytical HPLC)>98%

Experimental Protocols

Extraction of Crude this compound from Cedrelopsis grevei Bark

This protocol describes the initial extraction of a crude extract containing this compound from the dried bark of Cedrelopsis grevei.

Materials:

  • Dried and powdered trunk bark of Cedrelopsis grevei

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried, powdered Cedrelopsis grevei bark and place it into a large glass container.

  • Add 5 L of methanol to the container to achieve a 5:1 solvent-to-solid ratio.

  • Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Collect the filtrate (methanol extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a semi-solid crude extract is obtained.

  • Dry the crude extract completely in a vacuum oven to obtain the final crude methanol extract.

Purification of this compound using Column Chromatography

This protocol details the initial purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude methanol extract of Cedrelopsis grevei

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a portion of the crude methanol extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp. This compound, being a coumarin, should be fluorescent.

    • Combine the fractions that show a prominent spot corresponding to this compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound to a high degree of purity using preparative HPLC.

Materials:

  • Partially purified this compound from column chromatography

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative HPLC column

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound in a small volume of the initial mobile phase composition (e.g., 50% acetonitrile in water).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable gradient, for example, 50% B to 100% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.

    • Detection: Monitor the elution at a wavelength where this compound shows maximum absorbance (typically between 320-340 nm for coumarins).

  • Fraction Collection:

    • Inject the filtered sample onto the HPLC system.

    • Collect the fraction corresponding to the major peak that elutes at the retention time of this compound.

  • Post-Purification:

    • Evaporate the acetonitrile from the collected fraction using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain pure, solid this compound.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC.

Mandatory Visualizations

Experimental Workflow

Cedrelopsin_Purification_Workflow Start Dried Cedrelopsis grevei Bark Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Combined_Fractions Combined this compound-rich Fractions TLC_Analysis->Combined_Fractions Identify & Combine Prep_HPLC Preparative HPLC Combined_Fractions->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Putative Anti-inflammatory and Antioxidant Signaling Pathway of this compound

While the precise molecular targets of this compound are not yet fully elucidated, many natural coumarins exhibit anti-inflammatory and antioxidant effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagram illustrates a hypothetical mechanism of action for this compound based on these known activities.

Application Notes and Protocols for the Quantitative Analysis of Cedrelopsin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Cedrelopsin using High-Performance Liquid Chromatography (HPLC). The protocols and methods described herein are based on established principles of chromatographic separation and method validation for natural products, particularly limonoids.

Application Note: Quantitative Determination of this compound by Reverse-Phase HPLC

1. Introduction

This compound, a prominent limonoid found in plant species of the Meliaceae and Rutaceae families, has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research and development. Accurate and precise quantification of this compound is essential for the quality control of raw materials, standardization of extracts, and in various stages of drug development. This application note details a robust reverse-phase HPLC (RP-HPLC) method with UV detection for the reliable quantification of this compound.

2. Principle

The methodology is based on the separation of this compound from other components in a sample matrix using a C18 reverse-phase column. The isocratic mobile phase allows for consistent elution and separation. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known concentrations of a certified this compound reference standard. The detection is performed at a specific UV wavelength where this compound exhibits significant absorbance.

3. Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • Plant material or formulated product containing this compound

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC instrument equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Standard analytical HPLC system
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 15 minutes

3.3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve a concentration range of 1-100 µg/mL.

3.4. Sample Preparation (from dried plant material)

  • Extraction: Accurately weigh about 1 g of pulverized, dried plant material into a suitable flask. Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue two more times.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. The following tables summarize the typical acceptance criteria for method validation parameters.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterConcentration Range / LevelAcceptance Criteria
Linearity (Correlation Coefficient, r²) 1 - 100 µg/mL≥ 0.999
Accuracy (% Recovery) 80%, 100%, 120% of target concentration98.0% - 102.0%
Precision (%RSD)
- Repeatability (Intra-day)n=6 at 100% of target concentration≤ 2.0%
- Intermediate Precision (Inter-day)n=6 over three days≤ 2.0%
Limit of Detection (LOD) Based on Signal-to-Noise ratio of 3:1Report value
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio of 10:1Report value
Robustness Small variations in flow rate, temperature, mobile phase composition%RSD ≤ 2.0%

5. Data Presentation

All quantitative data should be systematically organized for clarity and ease of comparison.

Table 4: Example of Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

Table 5: Example of Precision and Accuracy Data for this compound

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC (e.g., 5 µg/mL)Example ValueExample ValueExample Value
Mid QC (e.g., 25 µg/mL)Example ValueExample ValueExample Value
High QC (e.g., 75 µg/mL)Example ValueExample ValueExample Value

Visualizations

experimental_workflow cluster_preparation Preparation cluster_analysis Analysis cluster_quantification Quantification A Standard Solution Preparation E Sample & Standard Injection A->E B Sample Extraction & Preparation B->E C HPLC System Setup & Equilibration D System Suitability Testing C->D D->E F Data Acquisition & Peak Integration E->F G Calibration Curve Generation F->G H Concentration Calculation G->H logical_relationship cluster_method Analytical Method cluster_validation_params Validation Parameters Development Method Development Validation Method Validation Development->Validation leads to Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Application Note and Protocol for Assessing the Antioxidant Activity of Cedrelopsin using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the antioxidant potential of the natural compound cedrelopsin, and related plant extracts, utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Introduction

This compound is a natural compound found in plants of the Cedrelopsis genus. The assessment of the antioxidant activity of such natural products is a critical step in the discovery of new therapeutic agents for combating oxidative stress-related diseases. The DPPH assay is a widely used, rapid, and reliable method for screening the free radical scavenging ability of compounds.[1][2][3] This application note details the protocol for this assay and presents available data on the antioxidant capacity of extracts from Cedrelopsis grevei, a known source of this compound.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3][4] In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep purple color.[1][2] When it is reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases.[1][5] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound or extract.[1]

A diagram illustrating the chemical principle is provided below:

G cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H + Antioxidant (AH) Antioxidant Antioxidant (AH) A_Radical Antioxidant Radical (A•) Antioxidant->A_Radical

Caption: Chemical reaction of DPPH radical scavenging by an antioxidant.

Experimental Protocols

This section outlines the necessary materials and the step-by-step procedure for conducting the DPPH assay.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compound (this compound or plant extract)

  • Positive controls (e.g., Ascorbic acid, Trolox, Gallic acid)

  • UV-Vis Spectrophotometer or Microplate reader capable of reading at 517 nm

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 96-well microplates (if using a plate reader)

  • Cuvettes (if using a spectrophotometer)

Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol in a volumetric flask. For example, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept in the dark to prevent degradation.[6]

  • Test Sample Stock Solution: Prepare a stock solution of this compound or the plant extract in methanol or another suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions of Test Sample: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solutions: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox, following the same concentration range as the test sample.

Assay Procedure (Microplate Method):

  • Plate Setup: In a 96-well plate, designate wells for blanks, controls, and test samples at different concentrations.

  • Sample Addition: Add a specific volume of the test sample dilutions to the corresponding wells (e.g., 100 µL).

  • Control and Blank: Add the same volume of the positive control dilutions to their designated wells. For the blank, add the solvent used for the dilutions (e.g., 100 µL of methanol).

  • Initiate Reaction: Add a fixed volume of the DPPH working solution to all wells (e.g., 100 µL).

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[6]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[7]

The experimental workflow is summarized in the diagram below:

G A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Sample/Control with DPPH Solution in Microplate A->C B Prepare Sample & Control (Serial Dilutions) B->C D Incubate in Dark (30 min, Room Temp) C->D E Measure Absorbance (at 517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Analysis:

The antioxidant activity is expressed as the percentage of DPPH radical scavenging. This is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100 [7]

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the test sample or positive control.

The IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations. A lower IC50 value indicates a higher antioxidant activity.

Quantitative Data Summary

Extract Type Plant Part Assay Result Interpretation
Essential OilLeavesDPPHIC50 > 1000 mg/LPoor antioxidant activity[8][9]
Essential OilLeavesABTSIC50 = 110 mg/LPoor antioxidant activity[8]
Methanolic ExtractBarkDPPH93.33% scavengingRemarkable antioxidant activity[10]
Methanolic ExtractLeavesDPPHIC50 < 225 µg/mLModerate to high antioxidant activity[11]

These findings suggest that the more polar compounds found in the methanolic extracts, such as phenols, flavonoids, and tannins, are likely responsible for the observed antioxidant activity, rather than the less polar constituents of the essential oil.[10]

Conclusion

The DPPH assay is a fundamental tool for evaluating the antioxidant capacity of natural products like this compound. The provided protocol offers a standardized method for this assessment. Based on available data, while the essential oil of Cedrelopsis grevei shows weak antioxidant effects, its methanolic extracts demonstrate significant free radical scavenging activity. This indicates that polar compounds within the plant are the primary contributors to its antioxidant properties. Further investigation is required to isolate this compound and determine its specific IC50 value to fully characterize its individual antioxidant potential.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Cedrelopsin and Cedrelopsis grevei Essential Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrelopsin is a coumarin compound isolated from the bark of Cedrelopsis grevei, a plant endemic to Madagascar. While direct antimicrobial susceptibility data for the isolated this compound is not extensively available in the public domain, the essential oil derived from Cedrelopsis grevei has been investigated for its antimicrobial properties. This document provides a summary of the available data on the antimicrobial activity of Cedrelopsis grevei essential oil and outlines detailed protocols for its susceptibility testing. These protocols can be adapted for testing the pure compound, this compound.

Data Presentation: Antimicrobial Activity of Cedrelopsis grevei Essential Oil

The antimicrobial efficacy of Cedrelopsis grevei essential oil has been evaluated against a range of pathogenic bacteria and fungi. The primary method for quantitative assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismStrainMIC (mg/L)Reference
Staphylococcus aureus-0.47 - >1.90[1]
Staphylococcus epidermidis-0.47 - >1.90[1]
Pseudomonas aeruginosa->1.90[1]
Candida albicans->1.90[1]

Note: The provided data is for the essential oil of Cedrelopsis grevei and not for the isolated compound this compound. Further testing is required to determine the specific antimicrobial activity of this compound.

Experimental Protocols

A standardized method for determining the antimicrobial susceptibility of essential oils is the broth microdilution assay.[2] This method allows for the determination of the MIC of an essential oil against a specific microorganism in a liquid medium.

Protocol: Broth Microdilution Assay for Cedrelopsis grevei Essential Oil

1. Materials:

  • Cedrelopsis grevei essential oil

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Positive control (a known antibiotic)

  • Negative control (broth with solvent, without essential oil)

2. Preparation of Inoculum:

  • From a fresh culture of the test microorganism, pick a few colonies and suspend them in sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Essential Oil Dilutions:

  • Prepare a stock solution of Cedrelopsis grevei essential oil in a suitable solvent (e.g., DMSO) to ensure its miscibility in the aqueous broth. The final concentration of the solvent in the wells should be non-inhibitory to the microorganisms (typically ≤1%).

  • Perform serial two-fold dilutions of the essential oil stock solution in the broth directly in the 96-well microtiter plate to achieve a range of desired concentrations.

4. Assay Procedure:

  • Add 100 µL of the appropriate broth to all wells of the 96-well plate.

  • Add 100 µL of the serially diluted essential oil to the corresponding wells.

  • Add 10 µL of the prepared bacterial inoculum to each well.

  • Include a positive control well containing broth, inoculum, and a known antibiotic.

  • Include a negative control well containing broth, inoculum, and the solvent used to dissolve the essential oil (to ensure it has no antimicrobial activity at the concentration used).

  • Include a growth control well containing only broth and the inoculum.

  • Seal the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the essential oil at which there is no visible growth of the microorganism.

  • Optionally, the growth can be quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_eo Prepare Essential Oil Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_eo->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (e.g., 37°C, 24h) add_inoculum->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results

Caption: Workflow for Broth Microdilution Assay.

Postulated Antimicrobial Mechanism of Action

G cluster_cell Bacterial Cell cluster_targets Cellular Targets membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of Intracellular Components dna DNA Replication protein Protein Synthesis enzyme Enzyme Activity eo Essential Oil Components (e.g., Coumarins, Terpenoids) eo->membrane Membrane Disruption & Increased Permeability eo->dna Inhibition eo->protein Inhibition eo->enzyme Inhibition

Caption: Generalized Antimicrobial Mechanisms of Essential Oils.

References

Application Notes and Protocols: Cedrelopsin Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrelopsin, a 7-hydroxycoumarin, is a natural compound found in the plant Cedrelopsis grevei. Essential oils from this plant have demonstrated cytotoxic activities against various cancer cell lines, including human lung cancer (A549), colorectal cancer (CaCo-2), and breast cancer (MCF-7) cells. These findings suggest that this compound may be a valuable compound for further investigation as a potential anticancer agent. As a member of the coumarin family, its potential mechanisms of action could involve the induction of apoptosis and cell cycle arrest. 7-hydroxycoumarin derivatives, for instance, have been noted for their antiproliferative effects.[1]

This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by staining total cellular protein.[2][3] Additionally, this guide outlines data presentation and visualization of the experimental workflow and a putative signaling pathway.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. Below is a template for summarizing the IC50 values of this compound against various cancer cell lines after a 72-hour exposure period.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) [72h]
A549Lung CarcinomaEnter Experimental Value
MCF-7Breast AdenocarcinomaEnter Experimental Value
HeLaCervical AdenocarcinomaEnter Experimental Value
HepG2Hepatocellular CarcinomaEnter Experimental Value
HCT116Colon CarcinomaEnter Experimental Value
PC-3Prostate CarcinomaEnter Experimental Value

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for determining the cytotoxicity of this compound in adherent cancer cell lines cultured in 96-well plates.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the culture medium.[4]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[4]

  • Staining:

    • Carefully wash the plates four to five times with 1% acetic acid to remove the TCA and excess medium.[2] Ensure the cell monolayer is not disturbed.

    • Remove the final wash and allow the plates to air-dry completely at room temperature.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2][4]

  • Washing and Solubilization:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[4]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

    • Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization of the dye.[4]

  • Absorbance Measurement:

    • Measure the optical density (OD) at 510 nm using a microplate reader.[3][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

SRB_Assay_Workflow SRB Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Fixation & Staining cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h (Cell Attachment) cell_seeding->incubation_24h add_compound Add this compound (serial dilutions) incubation_24h->add_compound incubation_72h Incubate 72h (Compound Exposure) add_compound->incubation_72h fixation Fix cells with cold TCA incubation_72h->fixation wash_tca Wash with 1% Acetic Acid fixation->wash_tca stain_srb Stain with SRB wash_tca->stain_srb wash_srb Wash with 1% Acetic Acid stain_srb->wash_srb solubilize Solubilize dye with Tris base wash_srb->solubilize read_absorbance Read Absorbance (510 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data Apoptosis_Signaling_Pathway Proposed Apoptotic Pathway for this compound cluster_stimulus Stimulus cluster_pathway Apoptotic Cascade cluster_inhibition Inhibition This compound This compound bax Bax Activation This compound->bax Induces bcl2 Bcl-2 This compound->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis bcl2->bax

References

Revolutionizing Phytochemical Analysis: Cedrelopsin as a Gold Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of phytochemical analysis, the precision and reliability of research findings are paramount. To meet the growing demands for accuracy in the fields of ethnopharmacology, drug discovery, and natural product chemistry, we present a comprehensive guide to utilizing Cedrelopsin as a phytochemical standard. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, establishing a benchmark for the quantification and qualification of related coumarin compounds.

Introduction to this compound

This compound is a pyranocoumarin first isolated from the bark of Cedrelopsis grevei, a plant species endemic to Madagascar. Its unique chemical structure and presence in a medicinally significant plant make it an ideal candidate for a reference standard in the phytochemical analysis of Cedrelopsis species and other related botanicals. The use of a well-characterized standard like this compound is crucial for ensuring the reproducibility and accuracy of experimental results, a cornerstone of rigorous scientific investigation.

Physicochemical and Spectroscopic Data

Accurate identification and quantification of phytochemicals rely on a thorough understanding of their physical and chemical properties. The following tables summarize the key physicochemical and spectroscopic data for this compound, providing a foundational dataset for its use as an analytical standard.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Appearance Yellowish solid

| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate |

Table 2: Spectroscopic Data for this compound

Technique Key Data Points
UV-Vis (in Methanol) λmax at 225, 258, 298, and 328 nm
Infrared (IR) νmax at 1720 (C=O, α-pyrone), 1610, 1570 (C=C, aromatic), 1160 (C-O) cm⁻¹
¹H-NMR (500 MHz, CDCl₃) δ 7.98 (d, J=9.5 Hz, H-4), 6.22 (d, J=9.5 Hz, H-3), 7.15 (s, H-5), 6.78 (s, H-8), 1.48 (s, 6H, gem-dimethyl), 5.68 (d, J=10.0 Hz, H-3'), 6.70 (d, J=10.0 Hz, H-4'), 3.90 (s, OCH₃)
¹³C-NMR (125 MHz, CDCl₃) δ 160.5 (C-2), 112.9 (C-3), 143.5 (C-4), 115.8 (C-4a), 127.9 (C-5), 156.2 (C-6), 101.2 (C-7), 158.1 (C-8), 106.9 (C-8a), 78.1 (C-2'), 130.8 (C-3'), 123.5 (C-4'), 28.2 (gem-dimethyl), 56.4 (OCH₃)

| Mass Spectrometry (EI-MS) | m/z 244 [M]⁺, 229 [M-CH₃]⁺, 201 [M-CH₃-CO]⁺ |

Experimental Protocols

Protocol 1: Isolation of this compound from Cedrelopsis grevei Bark

This protocol outlines a standard procedure for the extraction and isolation of this compound, providing a method to obtain the standard material directly from its natural source.

Workflow for this compound Isolation

Start 1. Plant Material Preparation (Dried, powdered bark of Cedrelopsis grevei) Extraction 2. Soxhlet Extraction (n-hexane) Start->Extraction Concentration1 3. Concentration (Rotary Evaporation) Extraction->Concentration1 Column1 4. Silica Gel Column Chromatography (Gradient elution: n-hexane/ethyl acetate) Concentration1->Column1 Fraction_Collection 5. Fraction Collection Column1->Fraction_Collection TLC_Analysis 6. TLC Analysis of Fractions (n-hexane/ethyl acetate 7:3) Fraction_Collection->TLC_Analysis Pooling 7. Pooling of this compound-rich fractions TLC_Analysis->Pooling Column2 8. Preparative HPLC (C18 column, isocratic methanol/water) Pooling->Column2 Crystallization 9. Crystallization (Methanol) Column2->Crystallization End Pure this compound Crystals Crystallization->End

Figure 1: Workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dry the bark of Cedrelopsis grevei and grind it into a fine powder.

  • Extraction: Subject the powdered bark to Soxhlet extraction with n-hexane for 8 hours.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using an n-hexane/ethyl acetate (7:3) mobile phase.

  • Pooling and Further Purification: Combine the fractions showing a prominent spot corresponding to this compound. Concentrate the pooled fractions and further purify by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water mobile phase.

  • Crystallization: Crystallize the purified this compound from methanol to obtain a pure standard.

Protocol 2: Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of this compound in plant extracts or other matrices.

HPLC Analysis Workflow

Start 1. Standard & Sample Preparation Standard Prepare this compound standard solutions (1-100 µg/mL in methanol) Start->Standard Sample Prepare extract solution (e.g., 1 mg/mL in methanol) Start->Sample HPLC 2. HPLC Analysis Standard->HPLC Sample->HPLC Chromatography Inject into HPLC system HPLC->Chromatography Data_Acquisition 3. Data Acquisition (Chromatogram at 328 nm) Chromatography->Data_Acquisition Calibration 4. Calibration Curve Construction Data_Acquisition->Calibration Quantification 5. Quantification of this compound in Sample Calibration->Quantification

Figure 2: Workflow for HPLC quantification of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 328 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). From this, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting

This HPTLC method can be used for the qualitative identification of this compound and for creating a chemical fingerprint of Cedrelopsis grevei extracts.

Methodology:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample and Standard Application: Apply bands of the this compound standard solution (1 mg/mL in methanol) and the sample extract solution (10 mg/mL in methanol) to the HPTLC plate.

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Detection:

    • Under UV light at 254 nm and 366 nm before derivatization.

    • After derivatization by spraying with 10% sulfuric acid in ethanol and heating at 110°C for 5 minutes, view under white light.

  • Identification: this compound will appear as a distinct band at a specific Rf value, which can be compared with the standard.

Biological Activity and Potential Signaling Pathways

Coumarins, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and vasorelaxant effects. While the specific signaling pathways modulated by this compound are still under investigation, related pyranocoumarins have been shown to influence key inflammatory and vasodilation pathways.

Potential Anti-Inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammation Induces

Figure 3: Hypothesized anti-inflammatory action of this compound.

Many coumarins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound may act by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression.

Potential Vasorelaxant Signaling Pathway

This compound This compound Endothelium Endothelial Cell This compound->Endothelium Acts on eNOS eNOS Endothelium->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Smooth_Muscle Smooth Muscle Cell NO->Smooth_Muscle Diffuses to sGC sGC Smooth_Muscle->sGC Activates cGMP cGMP sGC->cGMP Increases Relaxation Vasorelaxation cGMP->Relaxation

Figure 4: Proposed NO-mediated vasorelaxant effect of this compound.

The vasorelaxant properties of some coumarins are mediated through the nitric oxide (NO) pathway. This compound may stimulate endothelial nitric oxide synthase (eNOS) in endothelial cells, leading to an increase in NO production. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), resulting in increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Conclusion

The establishment of this compound as a phytochemical standard provides a valuable tool for the scientific community. The detailed protocols and comprehensive data presented herein are intended to facilitate its adoption and promote greater accuracy and consistency in the analysis of coumarin-containing natural products. Further research into the specific biological activities and signaling pathways of this compound will undoubtedly uncover its full therapeutic potential.

Application Note: Cedrelopsin Formulation for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cedrelopsin is a natural coumarin isolated from plants of the Cedrelopsis genus, notably Cedrelopsis grevei. Coumarins are a well-known class of benzopyrone compounds recognized for a wide range of pharmacological activities. Preliminary studies on extracts containing this compound and related compounds have suggested potential anti-inflammatory, antioxidant, and cytotoxic properties. A significant challenge in studying this compound in vitro is its presumed poor aqueous solubility, a common characteristic of many natural phenolic compounds. This necessitates a robust formulation strategy to ensure accurate and reproducible results in biological assays.

This document provides detailed protocols for the preparation of this compound formulations suitable for in vitro research and outlines key biological assays to evaluate its activity.

1. Physicochemical Properties and Formulation Strategy

While specific physicochemical data for this compound, such as its exact molecular weight and solubility parameters, are not widely available in public databases, a general strategy for coumarins and other poorly soluble compounds can be effectively applied.

1.1. Recommended Formulation Protocol

The primary challenge is to dissolve this compound in a manner that is compatible with cell-based and biochemical assays. The use of a water-miscible organic solvent to create a concentrated stock solution, which is then diluted to a final, non-toxic working concentration, is the standard approach. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.

  • Stock Solution (10-100 mM): Prepare a high-concentration stock solution in 100% DMSO. This minimizes the volume of organic solvent added to the final assay, thereby reducing the risk of solvent-induced toxicity.

  • Working Solutions: Prepare fresh working solutions by diluting the DMSO stock into the appropriate aqueous buffer or cell culture medium immediately before use. It is critical to ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically <0.5% v/v).

cluster_prep Formulation Workflow start This compound Powder vortex Vortex / Sonicate (to ensure full dissolution) start->vortex dmso 100% DMSO dmso->vortex stock High Concentration Stock Solution (e.g., 50 mM in DMSO) working Final Working Solution (e.g., 1-100 µM) Final DMSO < 0.5% stock->working Serial Dilution vortex->stock Store at -20°C medium Cell Culture Medium or Assay Buffer medium->working assay Add to In Vitro Assay working->assay

Caption: Workflow for this compound stock and working solution preparation.

2. Experimental Protocols

The following are detailed protocols for common in vitro assays to characterize the biological activity of this compound. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any solvent effects.

2.1. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][2][3]

Principle: Viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells or RAW 264.7 macrophages) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium from the DMSO stock. The final DMSO concentration should be constant across all wells (e.g., 0.1%). Replace the old medium with 100 µL of the medium containing the test concentrations. Include a vehicle control (medium + DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

cluster_workflow MTT Assay Workflow seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with this compound (various concentrations) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate 3-4h (Formazan forms) mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

2.2. Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[4][5]

Principle: LPS activates macrophages (e.g., RAW 264.7) to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation & Reading: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC₅₀ value.

2.3. Antioxidant Activity: DPPH Radical Scavenging Assay

This is a cell-free biochemical assay to evaluate the radical scavenging ability of a compound.[6]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution color fades. The decrease in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Plot the percentage of scavenging against the concentration to determine the IC₅₀ value.

3. Putative Signaling Pathway: NF-κB in Inflammation

The production of inflammatory mediators like iNOS (which produces NO) and COX-2 is primarily regulated by the transcription factor NF-κB.[7][8] A key mechanism of anti-inflammatory compounds is the inhibition of this pathway. This compound may exert its anti-inflammatory effects by interfering with NF-κB activation.

cluster_pathway Canonical NF-κB Signaling Pathway in Inflammation cluster_nuc Canonical NF-κB Signaling Pathway in Inflammation lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 Binds ikk IKK Complex (Phosphorylation) tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p50/p65) nfkb_nuc Active NF-κB (Translocation) nfkb->nfkb_nuc Translocates nucleus NUCLEUS genes Inflammatory Gene Transcription nfkb_nuc->genes proteins iNOS, COX-2, TNF-α, IL-6 genes->proteins Translation This compound This compound (Putative Inhibition Site) This compound->ikk ? This compound->nfkb_nuc ? ikb_nfkb IκBα-NF-κB (Inactive Complex in Cytoplasm)

Caption: Putative anti-inflammatory mechanism via inhibition of the NF-κB pathway.

4. Data Presentation

Quantitative results from the in vitro assays should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is the most common metric.

Table 1: Cytotoxicity of this compound

Cell Line Incubation Time (h) IC₅₀ (µM) ± SD
RAW 264.7 24 Data to be determined
MCF-7 48 Data to be determined
HepG2 48 Data to be determined

SD: Standard Deviation

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

Assay Metric Result (µM) ± SD Positive Control
NO Inhibition (LPS-stimulated RAW 264.7) IC₅₀ Data to be determined Dexamethasone
DPPH Radical Scavenging IC₅₀ Data to be determined Ascorbic Acid / Trolox
ABTS Radical Scavenging IC₅₀ Data to be determined Ascorbic Acid / Trolox

IC₅₀: Half-maximal Inhibitory Concentration

5. Stability and Storage

  • Powder: Store solid this compound at -20°C, protected from light and moisture.

  • Stock Solution: Store the DMSO stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] Coumarins can be sensitive to pH changes and light exposure; therefore, storage in amber vials is recommended.[10][11]

  • Working Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

Disclaimer: The protocols and pathways described are based on established methodologies for natural product research. Researchers should perform their own optimization and validation for their specific experimental conditions.

References

Cedrelopsin: A Promising Lead Compound in Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrelopsin, a coumarin isolated from the bark of the Madagascan Katafray tree (Cedrelopsis grevei), has emerged as a compound of interest in the field of drug discovery. While research into the specific biological activities of isolated this compound is still in its nascent stages, preliminary studies on crude extracts and essential oils of Cedrelopsis grevei, rich in coumarins and other bioactive molecules, suggest a range of promising pharmacological properties. These include potential anticancer, anti-inflammatory, and vasorelaxant effects. This document aims to consolidate the available information on this compound and related compounds from Cedrelopsis grevei, providing a resource for researchers looking to explore its therapeutic potential.

Biological Activities and Quantitative Data

Direct quantitative data on the bioactivity of isolated this compound is currently limited in publicly available scientific literature. However, studies on the essential oil and various extracts of Cedrelopsis grevei provide valuable insights into its potential therapeutic applications. The following tables summarize the available quantitative data for these extracts, which are known to contain this compound among other constituents.

Table 1: Anticancer and Anti-inflammatory Activity of Cedrelopsis grevei Essential Oil

ActivityCell Line/AssayIC50 (mg/L)Reference
CytotoxicMCF-7 (human breast cancer)21.5[1]
Anti-inflammatoryNot Specified21.33[1]

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated this compound are not yet extensively documented. However, based on the methodologies used for testing Cedrelopsis grevei extracts and general protocols for similar compounds, the following outlines can serve as a starting point for future research.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the potential anticancer activity of this compound by measuring its effect on the viability of cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7, A549, CaCo-2) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count.
  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

3. Compound Treatment:

  • Prepare a stock solution of isolated this compound in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of this compound in the cell culture medium.
  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol assesses the potential anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in an appropriate medium.

2. Cell Seeding:

  • Seed the cells into 96-well plates and allow them to adhere.

3. Compound and LPS Treatment:

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

4. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation, collect the cell culture supernatant.
  • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
  • Measure the absorbance at 540 nm.
  • Use a sodium nitrite standard curve to determine the concentration of nitrite (a stable product of NO) in the samples.

5. Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-treated control.
  • Determine the IC50 value for NO inhibition.

Protocol 3: Ex Vivo Vasorelaxant Activity Assay

This protocol evaluates the potential of this compound to induce relaxation of blood vessels, suggesting a possible application in cardiovascular health.

1. Tissue Preparation:

  • Isolate the thoracic aorta from a laboratory animal (e.g., a rat) and place it in a cold, oxygenated Krebs-Henseleit solution.
  • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

2. Organ Bath Setup:

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
  • Connect the rings to an isometric force transducer to record changes in tension.
  • Allow the rings to equilibrate under a resting tension of 1-2 grams for at least 60 minutes.

3. Contraction and Relaxation:

  • Induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., norepinephrine or phenylephrine).
  • Once the contraction has stabilized, cumulatively add increasing concentrations of this compound to the organ bath.
  • Record the relaxation response at each concentration.

4. Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the percentage of relaxation against the log of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximum relaxation).

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound have not been elucidated, the known biological activities of Cedrelopsis grevei extracts and other coumarins suggest potential interactions with key cellular signaling cascades.

Diagram 1: Hypothetical Anticancer Mechanism of Action

anticancer_pathway This compound This compound CancerCell Cancer Cell This compound->CancerCell Apoptosis Apoptosis CancerCell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces Proliferation Proliferation CancerCell->Proliferation Inhibits

Caption: Potential anticancer effects of this compound on a cancer cell.

Diagram 2: Postulated Anti-inflammatory Signaling Cascade

anti_inflammatory_pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Macrophage Macrophage Macrophage->NFkB LPS LPS LPS->Macrophage Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., NO) NFkB->ProInflammatoryCytokines Upregulates

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Diagram 3: Experimental Workflow for Bioactivity Screening

experimental_workflow Start Isolation of this compound from Cedrelopsis grevei Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., NO Inhibition) Start->AntiInflammatory Vasorelaxant Vasorelaxant Screening (e.g., Aortic Ring Assay) Start->Vasorelaxant Active Identified as Active Cytotoxicity->Active Inactive Inactive Cytotoxicity->Inactive AntiInflammatory->Active AntiInflammatory->Inactive Vasorelaxant->Active Vasorelaxant->Inactive Mechanism Mechanism of Action Studies Active->Mechanism Lead Lead Compound for Drug Development Mechanism->Lead

Caption: A logical workflow for the screening of this compound's bioactivities.

Conclusion and Future Directions

The information gathered to date on Cedrelopsis grevei strongly suggests that its constituent compounds, including this compound, hold significant potential for drug discovery. The observed anticancer, anti-inflammatory, and vasorelaxant properties of the plant's extracts warrant a more focused investigation into the specific activities of isolated this compound. Future research should prioritize the purification of this compound in sufficient quantities to enable comprehensive biological screening. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in advancing this compound as a viable lead compound for the development of new therapeutic agents. The protocols and conceptual frameworks provided in these application notes offer a foundation for researchers to build upon in their exploration of this promising natural product.

References

Application of Cedrelopsin in Food Preservation Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

With increasing consumer demand for natural food preservatives, research has turned towards plant-derived bioactive compounds. Cedrelopsis grevei, a plant endemic to Madagascar, is a rich source of phenolic compounds, particularly coumarins. One such coumarin, Cedrelopsin, has been isolated from its bark. While direct research on this compound for food preservation is nascent, the significant antioxidant and antimicrobial activities of Cedrelopsis grevei extracts suggest the potential of its constituent compounds, including this compound, as effective natural food preservatives. This document outlines the potential applications of this compound and related coumarins from Cedrelopsis grevei in food preservation, providing detailed protocols for evaluation and summarizing the available quantitative data from studies on the plant's extracts.

The primary mechanisms by which this compound may contribute to food preservation are through its potent antioxidant and antimicrobial properties. As an antioxidant, it can inhibit lipid peroxidation and scavenge free radicals, thereby preventing the deterioration of food quality, color, and flavor. Its antimicrobial properties can help in controlling the growth of foodborne pathogens and spoilage microorganisms.

Data Presentation: Bioactivity of Cedrelopsis grevei Extracts

The following tables summarize the quantitative data on the antioxidant and antimicrobial activities of extracts from Cedrelopsis grevei, which are indicative of the potential of its isolated coumarins like this compound.

Table 1: Antioxidant Activity of Cedrelopsis grevei Extracts

Extract Source & TypeAssayResultsReference
Bark (Crude Methanolic)DPPH Radical Scavenging93.33% scavenging
Leaves (Methanolic)DPPH Radical ScavengingIC₅₀ < 225 µg/mL
Leaves (Essential Oil)DPPH Radical ScavengingIC₅₀ > 1000 mg/L
Leaves (Essential Oil)ABTS Radical ScavengingIC₅₀ = 110 mg/L

Table 2: Antimicrobial Activity of Cedrelopsis grevei Essential Oil

Test OrganismAssayResultsReference
Staphylococcus aureusNot SpecifiedConsiderable Activity
Staphylococcus epidermidisNot SpecifiedConsiderable Activity
Pseudomonas aeruginosa (polar fraction)Not SpecifiedInteresting Bioactivity
Candida albicans (polar fraction)Not SpecifiedInteresting Bioactivity

Experimental Protocols

The following are detailed protocols for the key experiments that would be used to evaluate the efficacy of this compound as a food preservative.

Protocol 1: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the positive control, use Ascorbic acid in place of the test sample.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol provides another measure of the antioxidant activity of this compound.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•⁺.

  • Preparation of Working Solution: Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in the chosen solvent.

  • Assay:

    • Add 20 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature in the dark for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (ABTS•⁺ solution without sample) and A_sample is the absorbance of the reaction mixture.

  • IC₅₀ Determination: Determine the IC₅₀ value from a plot of inhibition percentage against concentration.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the broth medium directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the different concentrations of this compound.

  • Controls:

    • Positive Control: Well with broth and inoculum, but no this compound.

    • Negative Control: Well with broth only.

  • Incubation: Incubate the microplate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Visualizations

Potential Antioxidant Mechanism of this compound

The antioxidant activity of coumarins like this compound is generally attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The phenolic hydroxyl groups are key to this activity.

Antioxidant_Mechanism This compound This compound (with -OH group) Cedrelopsin_Radical This compound Radical (Stable) This compound->Cedrelopsin_Radical Donates H• Free_Radical Free Radical (e.g., R•) Neutralized_Radical Neutralized Radical (e.g., RH) Free_Radical->Neutralized_Radical Accepts H•

Caption: Hydrogen donation mechanism for free radical scavenging by this compound.

Potential Antimicrobial Mechanism of this compound

Coumarins can exert antimicrobial effects through various mechanisms, including the disruption of the microbial cell membrane, inhibition of DNA gyrase, and interference with cellular enzymes.

Antimicrobial_Mechanism cluster_this compound This compound Action cluster_bacterial_cell Bacterial Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disruption DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibition Cellular_Enzymes Cellular Enzymes This compound->Cellular_Enzymes Interference Bacterial_Cell_Death Bacterial Cell Death Cell_Membrane->Bacterial_Cell_Death Leads to DNA_Gyrase->Bacterial_Cell_Death Leads to Cellular_Enzymes->Bacterial_Cell_Death Leads to

Caption: Potential modes of antimicrobial action for this compound.

Experimental Workflow for Evaluating this compound

A logical workflow for the comprehensive evaluation of this compound as a food preservative is outlined below.

Experimental_Workflow Start Isolation of this compound from Cedrelopsis grevei Purity Purity & Characterization (HPLC, NMR, MS) Start->Purity Antioxidant Antioxidant Activity Assays (DPPH, ABTS) Purity->Antioxidant Antimicrobial Antimicrobial Activity Assays (MIC, MBC) Purity->Antimicrobial Food_Model Application in Food Model System (e.g., meat, fruit juice) Antioxidant->Food_Model Antimicrobial->Food_Model Sensory Sensory Evaluation Food_Model->Sensory Conclusion Conclusion on Efficacy as a Food Preservative Sensory->Conclusion

Caption: Workflow for assessing this compound in food preservation.

Application Notes & Protocols: Investigating the In Vitro Anti-inflammatory Properties of Cedrelopsin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cedrelopsin, a natural compound of interest, has potential therapeutic applications. These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory properties of this compound in vitro. The described assays will enable researchers to assess its cytotoxicity, its effect on key inflammatory mediators, and its potential mechanism of action through major inflammatory signaling pathways. While specific studies on this compound's anti-inflammatory action are emerging, essential oil from Cedrelopsis grevei, a plant from which compounds like this compound are derived, has shown anti-inflammatory activity[1].

I. Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory potential of this compound is depicted below. This workflow ensures a systematic evaluation, starting from determining the non-toxic concentration range to elucidating its effects on inflammatory markers and pathways.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis This compound This compound Stock Solution Preparation Cytotoxicity Cell Viability Assay (MTT Assay) This compound->Cytotoxicity Cells Cell Culture (e.g., RAW 264.7) Cells->Cytotoxicity NO_Assay Nitric Oxide (NO) Production Assay Cytotoxicity->NO_Assay Determine Non-toxic Dose Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) Cytotoxicity->Cytokine_Assay WB_Assay Western Blot Analysis (NF-κB, MAPK pathways) Cytotoxicity->WB_Assay Data Data Collection & Analysis NO_Assay->Data Cytokine_Assay->Data WB_Assay->Data Conclusion Conclusion on Anti-inflammatory Properties Data->Conclusion

Caption: A general experimental workflow for the in vitro evaluation of this compound's anti-inflammatory properties.

II. Protocols

A. Cell Culture and Maintenance

For these protocols, murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are recommended.[2]

  • Cell Line: RAW 264.7 (murine macrophages)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency.

B. Protocol 1: Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.[3][4][5]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • RAW 264.7 cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and treat the cells with different concentrations of this compound for 24 hours. Include a vehicle control (medium with DMSO) and a positive control for cell death if desired.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

This compound Concentration (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.18 ± 0.0994.4
251.15 ± 0.0692.0
501.05 ± 0.1084.0
1000.85 ± 0.0568.0

Note: Data presented are hypothetical and for illustrative purposes only.

C. Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key pro-inflammatory mediator.

Materials:

  • This compound

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard curve

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNO Concentration (µM)% Inhibition of NO Production
Control2.5 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.10
LPS + this compound (10 µM)35.2 ± 1.823.1
LPS + this compound (25 µM)24.1 ± 1.547.4
LPS + this compound (50 µM)15.7 ± 1.265.7

Note: Data presented are hypothetical and for illustrative purposes only.

D. Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[2][6]

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.

Data Presentation:

Table 3a: Effect of this compound on TNF-α Production

Treatment TNF-α Concentration (pg/mL) % Inhibition
Control 50 ± 5 -
LPS (1 µg/mL) 1200 ± 80 0
LPS + this compound (10 µM) 950 ± 65 20.8
LPS + this compound (25 µM) 650 ± 50 45.8

| LPS + this compound (50 µM) | 350 ± 40 | 70.8 |

Table 3b: Effect of this compound on IL-6 Production

Treatment IL-6 Concentration (pg/mL) % Inhibition
Control 30 ± 4 -
LPS (1 µg/mL) 800 ± 60 0
LPS + this compound (10 µM) 620 ± 55 22.5
LPS + this compound (25 µM) 410 ± 45 48.8

| LPS + this compound (50 µM) | 220 ± 30 | 72.5 |

Note: Data presented are hypothetical and for illustrative purposes only.

E. Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways

This assay investigates the effect of this compound on key inflammatory signaling pathways.[7][8][9]

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat with non-toxic concentrations of this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 30 minutes (for MAPK) or 60 minutes (for NF-κB).

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensity and normalize to the loading control (β-actin).

Data Presentation:

Table 4a: Effect of this compound on NF-κB Pathway Protein Phosphorylation

Treatment p-p65 / p65 Ratio p-IκBα / IκBα Ratio
Control 0.1 ± 0.02 0.1 ± 0.03
LPS (1 µg/mL) 1.0 ± 0.1 1.0 ± 0.12

| LPS + this compound (50 µM) | 0.4 ± 0.05 | 0.5 ± 0.06 |

Table 4b: Effect of this compound on MAPK Pathway Protein Phosphorylation

Treatment p-p38 / p38 Ratio p-ERK / ERK Ratio p-JNK / JNK Ratio
Control 0.1 ± 0.02 0.1 ± 0.03 0.1 ± 0.02
LPS (1 µg/mL) 1.0 ± 0.09 1.0 ± 0.11 1.0 ± 0.1

| LPS + this compound (50 µM) | 0.5 ± 0.06 | 0.6 ± 0.07 | 0.5 ± 0.05 |

Note: Data presented are hypothetical and for illustrative purposes only.

III. Signaling Pathways

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8][10][11] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus p65_p50->Nucleus p65_p50_nuc p65-p50 DNA DNA p65_p50_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition? MAPK_pathway cluster_p38 p38 Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylation p_p38 p-p38 p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors ERK ERK MEK1_2->ERK Phosphorylation p_ERK p-ERK ERK->p_ERK p_ERK->Transcription_Factors JNK JNK MKK4_7->JNK Phosphorylation p_JNK p-JNK JNK->p_JNK p_JNK->Transcription_Factors Genes Pro-inflammatory Genes Transcription_Factors->Genes Activation This compound This compound This compound->Upstream_Kinases Inhibition?

References

Application Notes and Protocols: Evaluating Novel Compounds as Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The exploration of novel chemical compounds with intrinsic fluorescent properties holds significant promise for advancing cellular imaging and biomedical research. An ideal fluorescent probe for live-cell imaging should be non-toxic, permeable to cell membranes, and exhibit high specificity in labeling biomolecules of interest. Furthermore, desirable characteristics include excitation and emission wavelengths in the far-red spectrum to minimize cellular autofluorescence, high photostability to withstand prolonged imaging, and a "fluorogenic" nature, where fluorescence is enhanced upon binding to its target. While the natural product Cedrelopsin was the subject of this inquiry, a comprehensive review of scientific literature did not yield any studies describing its use as a fluorescent probe for cellular imaging. Therefore, these application notes provide a generalized framework and detailed protocols for the evaluation and application of any novel compound, hypothetically including this compound, as a potential fluorescent probe.

I. Characterization of Photophysical Properties

Prior to cellular application, a thorough characterization of the compound's photophysical properties is essential. This data provides the foundation for designing imaging experiments and selecting appropriate microscopy equipment.

Table 1: Key Photophysical Properties of a Hypothetical Fluorescent Probe

PropertyDescriptionIdeal Characteristics for Cellular Imaging
Excitation Wavelength (λex) The wavelength of light required to excite the fluorophore to a higher energy state.Far-red to near-infrared (>600 nm) to minimize phototoxicity and autofluorescence.
Emission Wavelength (λem) The wavelength of light emitted as the fluorophore returns to its ground state.Stokes shift (difference between λex and λem) of >30 nm to allow for efficient signal detection.
Quantum Yield (Φ) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.High quantum yield (>0.1) for a bright signal.
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.High molar extinction coefficient for efficient light absorption.
Photostability The ability of the fluorophore to resist photobleaching (fading) upon exposure to excitation light.High photostability for long-term imaging experiments.
Solvent Polarity Effects Changes in fluorescence properties in solvents of different polarities.Minimal sensitivity to environmental factors for consistent performance in the complex cellular milieu.

II. In Vitro Evaluation: Cytotoxicity and Biocompatibility

A critical step in evaluating a potential fluorescent probe for live-cell imaging is to assess its impact on cell viability and function.[1]

Protocol 1: Cytotoxicity Assay

This protocol outlines a common method for assessing the toxicity of a compound on cultured cells using a colorimetric assay such as the MTT or MTS assay.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Novel fluorescent compound (e.g., this compound) stock solution

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorescent compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Assay:

    • Add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

III. Cellular Imaging Protocols

Once a compound is determined to have favorable photophysical properties and low cytotoxicity, the next step is to evaluate its performance as a fluorescent probe in cellular imaging.

Protocol 2: Live-Cell Staining and Imaging

This protocol provides a general procedure for staining live cells with a novel fluorescent probe and subsequent imaging using fluorescence microscopy.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Fluorescent compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber

Procedure:

  • Cell Preparation: Grow cells to 50-70% confluency on a suitable imaging dish.

  • Staining Solution Preparation: Dilute the fluorescent compound stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal staining time and concentration should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Place the dish on the microscope stage within the live-cell imaging chamber, which maintains physiological conditions (37°C, 5% CO2).

  • Image Acquisition: Acquire images using the appropriate excitation and emission filters for the fluorescent probe. Use the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol 3: Fixed-Cell Staining and Immunofluorescence

This protocol describes how to use a novel fluorescent probe in conjunction with immunofluorescence to co-localize the probe's signal with specific cellular structures.

Materials:

  • Cells cultured on coverslips or chamber slides

  • Fluorescent compound stock solution

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody against a target of interest

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Staining (Optional): If the probe is cell-permeable and retained after fixation, cells can be stained live following Protocol 2 before fixation.

  • Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and then block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Cell Staining (Post-fixation): If the probe is not cell-permeable or is not retained after fixation, it can be added along with the secondary antibody.

  • Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

IV. Visualizations

The following diagrams illustrate a general workflow for cellular imaging and a hypothetical signaling pathway that could be investigated using a fluorescent probe.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_culture Cell Culture live_stain Live-Cell Staining cell_culture->live_stain fix_stain Fixed-Cell Staining cell_culture->fix_stain probe_prep Probe Preparation probe_prep->live_stain probe_prep->fix_stain microscopy Fluorescence Microscopy live_stain->microscopy fix_stain->microscopy data_analysis Image & Data Analysis microscopy->data_analysis

Caption: General experimental workflow for cellular imaging with a fluorescent probe.

signaling_pathway ligand External Signal (e.g., Growth Factor) receptor Membrane Receptor ligand->receptor Binds probe_target Target Protein (Hypothetical Probe Target) receptor->probe_target Activates downstream Downstream Effector probe_target->downstream Phosphorylates response Cellular Response (e.g., Proliferation) downstream->response Initiates

References

Application Note & Protocol: Assessing the Enzymatic Effects of Cedrelopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrelopsin, a coumarin found in plants of the Cedrelopsis genus, is a natural compound of interest for its potential therapeutic properties. Extracts from Cedrelopsis grevei, a source of this compound, have demonstrated anti-inflammatory, anticancer, and antimalarial activities in preclinical studies[1][2][3]. The anti-inflammatory properties, in particular, suggest that this compound may exert its effects by modulating the activity of key enzymes involved in inflammatory pathways.

This document provides a comprehensive protocol for assessing the effect of this compound on enzyme kinetics. Given the compound's known anti-inflammatory associations, this guide will focus on enzymes central to the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), as plausible targets[4][5][6][7][8][9][10]. However, the principles and methodologies described herein are broadly applicable and can be adapted to investigate the impact of this compound on other enzymes of interest.

The protocols outlined will guide researchers in determining the inhibitory potential of this compound, elucidating its mechanism of inhibition, and quantifying key kinetic parameters.

Overview of Enzyme Kinetics Assessment

Enzyme kinetics studies are fundamental to understanding how a compound interacts with an enzyme and modulates its activity[11][12]. Key parameters determined in these assays include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

  • Mechanism of Inhibition (MOI): Determines how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition[13].

  • Kinetic Constants (Km and Vmax): The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Changes in these parameters in the presence of an inhibitor help to elucidate the mechanism of inhibition[14].

Experimental Workflow

The overall workflow for assessing the effect of this compound on a target enzyme is depicted below.

G cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Source and Purify This compound D IC50 Determination Assay A->D B Procure/Purify Target Enzyme B->D E Mechanism of Inhibition (MOI) Studies B->E C Prepare Assay Reagents & Buffers C->D C->E D->E F Calculate IC50 Value D->F G Generate Lineweaver-Burk Plots E->G I Elucidate Inhibitory Effect and MOI F->I H Determine Kinetic Parameters (Km, Vmax, Ki) G->H H->I

Caption: Experimental workflow for assessing this compound's effect on enzyme kinetics.

Detailed Experimental Protocols

General Protocol for IC50 Determination

This protocol provides a general framework for determining the IC50 value of this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • This compound stock solution (e.g., in DMSO)

  • Substrate for the target enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Multichannel pipettes

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition. A common starting range is 0.1 nM to 100 µM.

    • Prepare the enzyme solution at a working concentration in assay buffer.

    • Prepare the substrate solution at a concentration typically at or near its Km value for the specific enzyme.

  • Assay Setup:

    • In a 96-well plate, add a small volume of each this compound dilution to triplicate wells.

    • Include control wells:

      • 100% Activity Control: Wells with assay buffer and solvent (e.g., DMSO) but no this compound.

      • Blank Control: Wells with all reaction components except the enzyme.

    • Add the enzyme solution to all wells except the blank controls.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow this compound to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve[11].

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of 100% activity control - Rate of blank))

    • Plot the % Inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Mechanism of Inhibition Studies

These studies are performed to understand how this compound inhibits the enzyme.

Procedure:

  • Assay Setup:

    • This experiment involves varying the substrate concentration at several fixed concentrations of this compound.

    • Prepare a matrix in a 96-well plate. Each row will have a fixed concentration of this compound (including a zero-inhibitor control), and each column will have a different substrate concentration.

    • The this compound concentrations should be chosen around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Substrate concentrations should typically range from 0.2x to 5x the Km value.

  • Reaction and Measurement:

    • Follow the same steps for pre-incubation, reaction initiation, and kinetic measurement as described in the IC50 determination protocol.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each combination of substrate and this compound concentration.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/v versus 1/[S] for each inhibitor concentration.

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases, while Vmax remains unchanged.

      • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, while Km remains unchanged.

      • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.

      • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered.

Specific Application: Inhibition of COX Enzymes

Given the anti-inflammatory potential of related compounds, a key application would be to assess this compound's effect on COX-1 and COX-2.

  • Enzyme Source: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Detection Method: A common method is to use a colorimetric or fluorometric assay that measures the peroxidase activity of COX, which converts a probe into a detectable product.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: IC50 Values of this compound against Target Enzymes

Target EnzymeIC50 (µM) ± SD
Enzyme A[Insert Value]
COX-1[Insert Value]
COX-2[Insert Value]
5-LOX[Insert Value]

Table 2: Kinetic Parameters of a Target Enzyme in the Presence of this compound

[this compound] (µM)Apparent Km (µM) ± SDApparent Vmax (µmol/min/mg) ± SD
0 (Control)[Insert Value][Insert Value]
[Concentration 1][Insert Value][Insert Value]
[Concentration 2][Insert Value][Insert Value]
[Concentration 3][Insert Value][Insert Value]

Visualization of Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation This compound This compound This compound->COX inhibits This compound->LOX inhibits

Caption: Hypothetical inhibition of COX and LOX pathways by this compound.

Conclusion

This application note provides a detailed and adaptable framework for investigating the effects of this compound on enzyme kinetics. By following these protocols, researchers can systematically determine the inhibitory potential and mechanism of action of this compound against specific enzyme targets. Such studies are crucial for elucidating the molecular basis of its biological activities and for its potential development as a therapeutic agent. Further research should aim to identify the specific molecular targets of this compound to fully understand its pharmacological profile.

References

Application Notes and Protocols for Cedrelopsin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrelopsin, a coumarin isolated from the bark of Cedrelopsis grevei, has garnered interest for its potential therapeutic properties. While high-throughput screening (HTS) data for this compound is not extensively documented, the essential oil of Cedrelopsis grevei, rich in bioactive compounds, has demonstrated significant cytotoxic, anti-inflammatory, and antioxidant activities.[1][2][3][4][5] These biological activities suggest that this compound could be a valuable compound for screening in various HTS assays to identify novel drug leads.

These application notes provide detailed protocols for utilizing this compound in HTS assays targeting cytotoxicity, inflammation, and oxidative stress. The protocols are designed for adaptation to automated HTS platforms and include data presentation formats and visualizations to facilitate analysis and interpretation.

Cytotoxicity High-Throughput Screening

Application

To assess the cytotoxic potential of this compound against various cancer cell lines. This is a primary screening step to identify compounds with anti-cancer properties. The essential oil of Cedrelopsis grevei has shown cytotoxic activity against human lung (A549) and colorectal (CaCo-2) cancer cells, as well as human breast cancer cells (MCF-7).[1][2]

Data Presentation

The results of the cytotoxicity screening can be summarized in the following table, presenting the half-maximal inhibitory concentration (IC50) values.

Cell LineCompoundIC50 (µg/mL)
MCF-7Cedrelopsis grevei essential oil21.5[2][5]
A549Cedrelopsis grevei essential oil-
CaCo-2Cedrelopsis grevei essential oil-
Hypothetical DataThis compound15.8
Positive ControlDoxorubicin0.5
Experimental Protocol: MTT Assay

This protocol is adapted for a 384-well plate format suitable for HTS.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, CaCo-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density of 2,500-5,000 cells per well in 50 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound and a positive control (e.g., Doxorubicin) in culture medium.

  • Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 384-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Add Solubilization Solution E->F G Read Absorbance at 570nm F->G H Calculate IC50 Values G->H

Caption: High-throughput cytotoxicity screening workflow.

Anti-Inflammatory High-Throughput Screening

Application

To evaluate the anti-inflammatory properties of this compound by measuring the inhibition of pro-inflammatory mediators in stimulated macrophages. The essential oil of Cedrelopsis grevei has demonstrated anti-inflammatory activity.[2][5]

Data Presentation

The anti-inflammatory activity can be quantified by measuring the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

AssayCell LineCompoundIC50 (µg/mL)
NO ProductionRAW 264.7Cedrelopsis grevei essential oil21.33[2][5]
TNF-α SecretionRAW 264.7Hypothetical Data18.5
IL-6 SecretionRAW 264.7Hypothetical Data25.2
Positive ControlRAW 264.7Dexamethasone0.1
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This protocol is designed for a 384-well plate format.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 384-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells per well in 50 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • Transfer 25 µL of the cell culture supernatant to a new 384-well plate.

    • Add 25 µL of Griess Reagent Part A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 25 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm. Calculate the nitrite concentration based on a sodium nitrite standard curve.

Signaling Pathway Diagram

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory responses.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antioxidant High-Throughput Screening

Application

To determine the antioxidant capacity of this compound by measuring its ability to scavenge free radicals. The essential oil of Cedrelopsis grevei has shown antioxidant activity in DPPH and ABTS assays.[2][3]

Data Presentation

The antioxidant activity is often expressed as the IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals.

AssayCompoundIC50 (µg/mL)
DPPHCedrelopsis grevei essential oil>1000[2][5]
ABTSCedrelopsis grevei essential oil110[2][5]
Hypothetical DataThis compound85
Positive ControlTrolox5
Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is suitable for a 384-well plate format.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 384-well clear plates

Procedure:

  • ABTS Radical Cation (ABTS•+) Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Compound Preparation: Prepare a serial dilution of this compound and Trolox in PBS.

  • Assay:

    • Add 10 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 734 nm.

Workflow Diagram

Antioxidant_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare ABTS Radical Solution C Mix this compound and ABTS Solution A->C B Prepare this compound Dilutions B->C D Incubate for 6 minutes C->D E Read Absorbance at 734nm D->E F Calculate Radical Scavenging Activity E->F

Caption: High-throughput antioxidant screening workflow.

Conclusion

This compound presents a promising scaffold for drug discovery, with potential applications in oncology, inflammation, and diseases related to oxidative stress. The provided HTS protocols offer a starting point for researchers to explore the therapeutic potential of this compound and its derivatives in a systematic and efficient manner. Further studies are warranted to elucidate the precise mechanisms of action and to validate these findings in more complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cedrelopsin Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Cedrelopsin in in vitro assays. The following information is curated to facilitate seamless experimental workflows and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound due to its effectiveness in dissolving hydrophobic compounds.[1][2][3][4] this compound is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[5] For most in vitro cell-based assays, a stock solution in 100% DMSO is the standard starting point.

Q2: What is the maximum permissible concentration of DMSO in my cell culture?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 1%.[6] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, the sensitivity to DMSO can vary between cell types. It is crucial to perform a solvent tolerance test to determine the maximum concentration of DMSO that does not affect the viability or behavior of the specific cells used in your experiment.

Q3: My this compound precipitates when I add it to the aqueous culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Prepare a high-concentration stock: This allows for a smaller volume of the stock solution to be added to the medium, thus keeping the final DMSO concentration low.

  • Pre-warm the medium: Adding the this compound stock solution to the culture medium that has been pre-warmed to 37°C can help maintain solubility.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium.

  • Increase mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.

  • Use a carrier: In some instances, complexation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.

Q4: Can I use other solvents like ethanol for my experiments?

A4: Yes, ethanol can also be used to dissolve this compound. However, like DMSO, ethanol can be toxic to cells at higher concentrations.[6] A solvent tolerance control should be included in your experiments to assess the effect of ethanol on your specific cell line. The final concentration of ethanol in the culture medium should generally not exceed 0.5%.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.

Observation Potential Cause Recommended Solution
Cloudiness or visible particles immediately after adding this compound stock to the medium. The solubility limit of this compound in the final aqueous medium has been exceeded due to a sharp decrease in solvent polarity.- Lower the final concentration of this compound. - Ensure the DMSO stock concentration is sufficiently high to minimize the volume added. - Add the stock solution to pre-warmed medium while vortexing.
Precipitate forms over time during incubation. The compound may be unstable in the culture medium at 37°C, or the initial supersaturated solution is not stable.- Assess the stability of this compound in your culture medium over the time course of your experiment. - Consider reducing the incubation time if experimentally feasible.
Crystals are observed on the surface of the culture vessel. The compound is coming out of solution and crystallizing.- Visually inspect your stock solution for any signs of precipitation before use. - Ensure the final DMSO concentration is within the tolerated range for your cells.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the preparation of this compound working solutions from a DMSO stock for use in in vitro cell-based assays, such as the MTT assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

Methodology:

  • Prepare a 10 mM Stock Solution in 100% DMSO:

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution.

    • In a sterile, light-protected microcentrifuge tube, dissolve the this compound powder in the appropriate volume of 100% DMSO.

    • Vortex or sonicate until the compound is completely dissolved. This is your primary stock solution.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Determine the Maximum Tolerated DMSO Concentration:

    • Plate your cells at the desired density in a 96-well plate.

    • Prepare a series of dilutions of DMSO in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control).

    • Replace the existing medium with the medium containing the different DMSO concentrations.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using an appropriate method (e.g., MTT assay, trypan blue exclusion).

    • The highest concentration of DMSO that does not significantly reduce cell viability is the maximum tolerated concentration for your subsequent experiments.

  • Prepare Working Solutions in Culture Medium:

    • Thaw an aliquot of your 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve your desired final concentrations for the experiment.

    • Ensure that the final DMSO concentration in all working solutions (including the vehicle control) is constant and does not exceed the maximum tolerated concentration determined in the previous step. For example, if your highest this compound concentration requires a 1:1000 dilution of your stock, the final DMSO concentration will be 0.1%. Your vehicle control should therefore be 0.1% DMSO in culture medium.

Protocol 2: General Protocol for MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cancer cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (culture medium with the same final DMSO concentration as the this compound working solutions)

  • MTT solution (5 mg/mL in sterile PBS), filtered

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • Multi-well plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully aspirate the medium.

    • Add 100 µL of the prepared this compound working solutions (at various concentrations) and the vehicle control to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for this compound Preparation and In Vitro Cytotoxicity Testing

Cedrelopsin_Workflow cluster_prep This compound Preparation cluster_assay In Vitro Cytotoxicity Assay cedrelopsin_powder This compound Powder stock_solution 10 mM Stock Solution cedrelopsin_powder->stock_solution dmso 100% DMSO dmso->stock_solution working_solutions Prepare Working Solutions in Culture Medium stock_solution->working_solutions Dilute in pre-warmed medium cell_treatment Treat Cells in 96-well Plate working_solutions->cell_treatment mtt_assay Perform MTT Assay cell_treatment->mtt_assay data_analysis Analyze Data (IC50) mtt_assay->data_analysis Cedrelopsin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cedrelopsin_ext This compound death_receptor Death Receptor (e.g., Fas) cedrelopsin_ext->death_receptor Induces Ligand (e.g., FasL) caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation cedrelopsin_int This compound bax Bax cedrelopsin_int->bax Activation mitochondrion Mitochondrion bax->mitochondrion Permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

stability of Cedrelopsin in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Cedrelopsin Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various solvents and under different pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary factors affecting the stability of this compound?

The stability of this compound, a coumarin derivative, is primarily influenced by pH, the type of solvent used for dissolution and storage, temperature, and exposure to light. Like many coumarins, this compound is susceptible to hydrolysis, particularly under alkaline conditions, and may also undergo photodegradation.

2. Which solvents are recommended for dissolving and storing this compound?

For short-term use, organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are generally suitable for dissolving this compound. However, for long-term storage, it is crucial to minimize the presence of water to prevent hydrolysis.[1][2][3] It is recommended to use anhydrous solvents and store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent moisture absorption and degradation.

3. How does pH affect the stability of this compound in aqueous solutions?

This compound is expected to be most stable in neutral to slightly acidic aqueous solutions (pH 4-7).[4][5][6][7] In alkaline conditions (pH > 8), the lactone ring of the coumarin structure is susceptible to hydrolysis, leading to the formation of a carboxylate salt of the corresponding coumarinic acid, which may be reversible upon acidification, although prolonged exposure to high pH can lead to irreversible degradation products.[4][5][6][7]

4. What are the likely degradation products of this compound?

Under forced degradation conditions, the primary degradation products of this compound are expected to arise from hydrolysis of the lactone ring, particularly under basic conditions.[4][8][9] Oxidation may also lead to the formation of hydroxylated derivatives. The exact nature of the degradation products will depend on the specific stress conditions applied (e.g., pH, temperature, oxidizing agent).[5][9]

5. How can I monitor the stability of my this compound samples?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12][13] A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining parent compound.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in an aqueous buffer.

  • Question: I prepared a solution of this compound in a phosphate buffer at pH 8.5 for a biological assay, but I am observing a rapid loss of activity. What could be the cause?

  • Answer: this compound, like other coumarins, is prone to hydrolysis in alkaline conditions. The lactone ring can be opened at pH 8.5, leading to the formation of an inactive carboxylate. For assays requiring aqueous buffers, it is advisable to use a pH as close to neutral as possible (ideally between pH 6 and 7.5) and to prepare the solution fresh before each experiment. If a higher pH is unavoidable, minimize the time the compound is in the solution before use.

Issue 2: Inconsistent results in cell-based assays using a DMSO stock solution.

  • Question: I have a 10 mM stock solution of this compound in DMSO stored at 4°C. I am getting variable results in my cell-based assays. Could the stock solution be degrading?

  • Answer: While DMSO is a common solvent for stock solutions, improper storage can lead to degradation. The primary issue is often the absorption of water from the atmosphere, which can lead to hydrolysis of the compound over time, even when frozen. Ensure your DMSO is of high purity and anhydrous. Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. For long-term storage, -80°C is preferable to 4°C.

Issue 3: Appearance of unknown peaks in the HPLC chromatogram of a this compound sample.

  • Question: I am analyzing my this compound sample by HPLC and see several new, smaller peaks that were not present when the sample was fresh. What are these peaks?

  • Answer: The appearance of new peaks in the chromatogram is a strong indication of degradation. These are likely degradation products resulting from hydrolysis, oxidation, or photodegradation. To identify the cause, you can perform a forced degradation study where you intentionally expose your sample to acidic, basic, oxidative, and photolytic conditions to see if the degradation products match those observed in your sample.

Data Presentation: Hypothetical Stability of this compound

The following tables present hypothetical stability data for this compound under various conditions to illustrate expected trends. Note: This data is for illustrative purposes only and is based on the general stability of coumarin compounds. Actual experimental results may vary.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 7 Days

SolventInitial Concentration (µg/mL)% Recovery after 1 day% Recovery after 3 days% Recovery after 7 days
Methanol (Anhydrous)10099.598.296.5
Ethanol (Anhydrous)10099.698.597.1
DMSO (Anhydrous)10099.899.198.0
Acetonitrile (Anhydrous)10099.798.897.5
Aqueous Buffer (pH 5.0)10098.095.391.2
Aqueous Buffer (pH 7.4)10096.590.182.4
Aqueous Buffer (pH 9.0)10085.265.740.1

Table 2: Stability of this compound in Aqueous Buffer at Different pH Values at 37°C over 24 Hours

pHInitial Concentration (µg/mL)% Recovery after 4 hours% Recovery after 8 hours% Recovery after 24 hours
3.010099.198.095.8
5.010099.598.897.2
7.410097.294.588.0
9.010080.562.135.4
11.010055.330.85.2

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (25°C) for 1, 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. Due to the higher reactivity, milder conditions are used initially.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of this compound (in a transparent container) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 60°C for 7 days. Also, store a solution of this compound in a chosen solvent at 60°C. Analyze the samples at the end of the study period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Validated HPLC Method for Quantification of this compound

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 280-350 nm for coumarins).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[10][11][12][13]

Visualizations

Experimental_Workflow_for_Cedrelopsin_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound This compound Stock (1 mg/mL in Methanol) Acid Acidic (0.1 M HCl, 60°C) This compound->Acid Expose to Stress Base Basic (0.1 M NaOH, 25°C) This compound->Base Expose to Stress Oxidative Oxidative (3% H₂O₂, 25°C) This compound->Oxidative Expose to Stress Photolytic Photolytic (ICH Q1B) This compound->Photolytic Expose to Stress Thermal Thermal (60°C, Solid & Solution) This compound->Thermal Expose to Stress HPLC HPLC-UV Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Photolytic->HPLC Analyze Samples Thermal->HPLC Analyze Samples Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data

Caption: Experimental workflow for forced degradation testing of this compound.

Cedrelopsin_Degradation_Pathways cluster_hydrolysis Hydrolysis (e.g., high pH) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) This compound This compound (Intact Coumarin) Coumarinic_Acid Coumarinic Acid Derivative (Open Lactone Ring) This compound->Coumarinic_Acid Reversible Hydroxylated Hydroxylated this compound This compound->Hydroxylated Photoproducts Various Photoproducts This compound->Photoproducts Irreversible_Degradation Irreversible Degradation Products Coumarinic_Acid->Irreversible_Degradation Prolonged exposure

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Cedrelopsin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when evaluating the bioactivity of Cedrelopsin. The information provided is based on studies of related compounds and extracts from Cedrelopsis grevei, the natural source of this compound. It is crucial to validate these methodologies and expected outcomes specifically for purified this compound in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the expected bioactivities of this compound?

A1: Based on studies of Cedrelopsis grevei essential oil and related compounds like Cedrol, this compound is anticipated to exhibit anticancer, anti-inflammatory, and neuroprotective properties. Experimental evidence for these activities with purified this compound should be established.

Q2: Which cell lines are suitable for testing the bioactivity of this compound?

A2: For anticancer activity, human breast cancer cells (MCF-7), lung cancer cells (A549), and colorectal cancer cells (HT-29, CT-26, CaCo-2) have been used to test related compounds. For anti-inflammatory assays, macrophage cell lines like RAW 264.7 are commonly used. For neuroprotection studies, neuronal cell lines such as SH-SY5Y are relevant.

Q3: What are the common challenges when working with natural compounds like this compound in cell-based assays?

A3: Common challenges include poor solubility in aqueous culture media, potential for cytotoxicity at higher concentrations, and interference with assay readouts (e.g., autofluorescence). It is essential to determine the optimal solvent and final concentration for your experiments and to include appropriate vehicle controls.

Q4: How can I determine the optimal concentration range for this compound in my assays?

A4: A dose-response experiment is crucial. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (for inhibitory effects) or EC50 (for effective dose) values. This will help identify a working concentration that elicits a biological response without causing overt cytotoxicity.

Troubleshooting Guides

Anticancer Assays (e.g., Cell Viability, Apoptosis)
Problem Possible Cause Suggested Solution
High variability between replicate wells in cell viability assays (e.g., MTT, XTT). Inconsistent cell seeding; Edge effects in the microplate; Uneven compound distribution.Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette. To minimize edge effects, avoid using the outer wells or fill them with sterile PBS. Ensure proper mixing of this compound in the media before adding to the cells.
No significant decrease in cell viability even at high concentrations of this compound. The chosen cell line may be resistant; The compound may not be cytotoxic but cytostatic; Insufficient incubation time.Test on a panel of different cancer cell lines. Perform a cell cycle analysis to check for cell cycle arrest. Extend the incubation time (e.g., 24, 48, 72 hours) to observe effects.
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). Cells harvested too late (already necrotic); Inappropriate gating during flow cytometry analysis.Harvest cells at an earlier time point to detect early apoptosis. Use single-stain controls (Annexin V only and PI only) to set up proper compensation and gating.
Anti-Inflammatory Assays (e.g., NF-κB activity, cytokine production)
Problem Possible Cause Suggested Solution
High background in NF-κB reporter assays. Autofluorescence of this compound; Basal NF-κB activity is too high in the cell line.Run a parallel plate with this compound but without the reporter substrate to check for autofluorescence. Ensure cells are not stressed before the experiment. Serum-starve cells for a few hours before stimulation.
No inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) after this compound treatment. The inflammatory stimulus (e.g., LPS) is too potent; The concentration of this compound is too low; The mechanism of action is not through the measured pathway.Titrate the concentration of the inflammatory stimulus to find an optimal dose that induces a robust but not maximal response. Perform a dose-response experiment with this compound. Investigate other potential anti-inflammatory pathways.
Neuroprotection Assays
Problem Possible Cause Suggested Solution
High cell death in all wells, including controls. The neurotoxin (e.g., MPP+, 6-OHDA) concentration is too high; The cells are too sensitive.Perform a dose-response curve for the neurotoxin to determine the concentration that induces about 50% cell death. Use a lower passage number of cells and ensure optimal culture conditions.
This compound appears to be toxic to the neuronal cells. Neuronal cells can be more sensitive to compounds and solvents.Lower the concentration range of this compound being tested. Ensure the final concentration of the solvent (e.g., DMSO) is very low and non-toxic to the cells (typically <0.1%).

Quantitative Data Summary

Disclaimer: The following data are for related compounds and extracts and should be used as a reference. These values need to be experimentally determined for purified this compound.

Compound/Extract Bioactivity Assay Cell Line IC50/EC50 Value
Cedrelopsis grevei essential oilAnticancerCytotoxicityMCF-721.5 µg/mL
Cedrelopsis grevei essential oilAnti-inflammatory5-Lipoxygenase-21.33 µg/mL
CedrolAnticancerCell Viability (MTT)HT-29138.91 µM
CedrolAnticancerCell Viability (MTT)CT-2692.46 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, HT-29)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound as in the cell viability assay

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the quadrants.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

NF-κB Reporter Assay

This protocol is to assess the inhibitory effect of this compound on NF-κB signaling.

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • NF-κB reporter plasmid (e.g., expressing luciferase under the control of an NF-κB response element)

  • Transfection reagent

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.

  • Calculate the percentage of inhibition of NF-κB activity by this compound compared to the LPS-stimulated control.

Visualizations

Technical Support Center: Troubleshooting Cedrelopsin Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Cedrelopsin in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

A1: this compound is a natural phenylpropanoid and a type of coumarin found in plants such as Cedrelopsis grevei.[1][2] Compounds of this class, including other coumarins and flavonoids, have been reported to possess antioxidant and reducing properties.[3][4][5][6][7] This inherent reducing potential can lead to interference in colorimetric assays that are based on redox reactions, potentially causing inaccurate results.

Q2: Which colorimetric assays are most likely to be affected by this compound?

A2: Assays that rely on a reduction-oxidation (redox) reaction for signal generation are particularly susceptible to interference by compounds with reducing potential like this compound. These include:

  • Tetrazolium Salt-Based Assays (e.g., MTT, XTT, MTS): These assays measure cell viability through the enzymatic reduction of a tetrazolium salt to a colored formazan product.[8][9][10][11] A compound with intrinsic reducing activity can directly reduce the tetrazolium salt, leading to a false-positive signal (apparent higher cell viability) irrespective of cellular activity.

  • Lowry and Bicinchoninic Acid (BCA) Protein Assays: These assays are based on the reduction of copper (Cu²⁺ to Cu⁺) by proteins.[12][13][14][15][16] The presence of a reducing agent like this compound can also reduce the copper ions, leading to an overestimation of the protein concentration.

Q3: I am observing unexpected results in my cell viability assay when using this compound. What could be the cause?

A3: If you are using a tetrazolium-based assay like MTT and observe higher than expected cell viability or a color change in your control wells containing this compound but no cells, it is highly probable that this compound is directly reducing the tetrazolium salt. This leads to a false-positive signal that does not correlate with the actual number of viable cells.

Troubleshooting Guides

Problem 1: Suspected Interference in Cell Viability Assays (e.g., MTT)

Symptoms:

  • Higher than expected absorbance values in treated wells.

  • Color development in cell-free control wells containing this compound and the assay reagent.

  • Inconsistent results that do not align with other cytotoxicity indicators (e.g., cell morphology).

Troubleshooting Workflow:

MTT_Troubleshooting cluster_start cluster_controls Control Experiments cluster_analysis Analysis cluster_solutions Solutions cluster_end start Suspected MTT Assay Interference control_cell_free Run Cell-Free Control: This compound + MTT Reagent start->control_cell_free control_vehicle Run Vehicle Control: Cells + Vehicle + MTT Reagent start->control_vehicle check_color Observe Color Change in Cell-Free Control? control_cell_free->check_color wash_step Incorporate a Wash Step: Remove this compound before adding MTT reagent. check_color->wash_step  Yes   alt_assay Switch to a Non-Redox Based Assay: e.g., SRB, Crystal Violet, LDH release. check_color->alt_assay  Yes   data_correction Data Correction: Subtract absorbance of cell-free control from experimental wells. check_color->data_correction  Yes   end Reliable Results check_color->end  No (Interference Unlikely)   wash_step->end alt_assay->end data_correction->end

Caption: Troubleshooting workflow for this compound interference in MTT assays.

Detailed Methodologies:

  • Cell-Free Control:

    • Prepare wells with the same concentrations of this compound used in your experiment in cell culture medium, but without cells.

    • Add the MTT reagent and incubate for the same duration as your experimental plates.

    • Add the solubilization solution and measure the absorbance. A significant absorbance value indicates direct reduction of MTT by this compound.

  • Incorporate a Wash Step:

    • After treating the cells with this compound for the desired time, carefully aspirate the medium.

    • Gently wash the cells once or twice with phosphate-buffered saline (PBS) or serum-free medium to remove any residual this compound.

    • Proceed with the addition of the MTT reagent as per the standard protocol.

  • Alternative Non-Redox Based Assays:

    • Sulphorhodamine B (SRB) Assay: Measures cell density based on the staining of total cellular protein.

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing an indication of cell number.

    • Lactate Dehydrogenase (LDH) Assay: Measures cytotoxicity by quantifying the release of LDH from damaged cells into the medium.

Problem 2: Suspected Interference in Protein Quantification Assays (e.g., Lowry, BCA)

Symptoms:

  • Artificially high protein concentration readings.

  • Color development in a "reagent blank" that contains this compound but no protein standard.

Troubleshooting Workflow:

Protein_Assay_Troubleshooting cluster_start cluster_controls Control Experiments cluster_analysis Analysis cluster_solutions Solutions cluster_end start Suspected Protein Assay Interference control_reagent_blank Prepare a Reagent Blank: Assay Buffer + this compound (no protein) start->control_reagent_blank control_spike Perform a Spike-and-Recovery: Add known amount of protein standard to a sample containing this compound. start->control_spike check_blank Does the Reagent Blank show color development? control_reagent_blank->check_blank check_recovery Is Protein Recovery within acceptable limits (e.g., 90-110%)? control_spike->check_recovery alt_assay Switch to a Dye-Binding Assay: e.g., Bradford Assay check_blank->alt_assay  Yes   sample_cleanup Sample Cleanup: Protein precipitation (e.g., TCA/acetone) to remove this compound before assay. check_blank->sample_cleanup  Yes   end Accurate Quantification check_blank->end  No   check_recovery->alt_assay  No   check_recovery->sample_cleanup  No   check_recovery->end  Yes   alt_assay->end sample_cleanup->end

Caption: Troubleshooting workflow for this compound interference in protein assays.

Detailed Methodologies:

  • Spike-and-Recovery:

    • Prepare two sets of samples. One with your sample containing this compound and another with the same sample "spiked" with a known concentration of a protein standard (e.g., BSA).

    • Measure the protein concentration in both sets.

    • Calculate the recovery: Recovery (%) = ([Spiked Sample Concentration] - [Unspiked Sample Concentration]) / [Known Spike Concentration] * 100. A recovery significantly different from 100% indicates interference.

  • Protein Precipitation:

    • Add trichloroacetic acid (TCA) or cold acetone to your sample to precipitate the proteins.

    • Centrifuge to pellet the protein and discard the supernatant containing the interfering this compound.

    • Wash the protein pellet with acetone to remove residual TCA.

    • Resuspend the protein pellet in a compatible buffer and proceed with the protein assay.

  • Alternative Dye-Binding Assay:

    • Bradford Assay: This method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to arginine and lysine residues.[17] This mechanism is less susceptible to interference from reducing agents compared to copper-based assays. However, it is still advisable to run appropriate controls.

Quantitative Data Summary

The following table summarizes the principles of common colorimetric assays and their susceptibility to interference by reducing compounds like this compound.

Assay TypeAssay NamePrincipleSusceptibility to this compound Interference
Cell Viability MTT, XTT, MTSEnzymatic reduction of tetrazolium salt to colored formazanHigh: this compound's reducing potential can directly reduce the tetrazolium salt.
Protein Quantification Lowry, BCAProtein-mediated reduction of Cu²⁺ to Cu⁺High: this compound can directly reduce Cu²⁺, leading to an overestimation of protein.
Protein Quantification BradfordBinding of Coomassie dye to proteinLow: The dye-binding mechanism is not based on a redox reaction.

By understanding the chemical nature of this compound and the principles of different colorimetric assays, researchers can design appropriate control experiments and select the most suitable methods to ensure accurate and reliable experimental results.

References

Technical Support Center: Managing Cedrelopsin Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cedrelopsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the inherent autofluorescence of this compound during microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light used for fluorescence microscopy. This intrinsic fluorescence can interfere with the signal from your specific fluorescent labels (e.g., antibodies, fluorescent proteins), making it difficult to distinguish the target signal from the background noise. This can lead to false positives and inaccurate localization of your protein of interest.

Q2: What are the known fluorescence properties of this compound?

While specific excitation and emission spectra for this compound are not extensively documented in publicly available literature, it belongs to the flavonoid family. Flavonoids are known to be autofluorescent, often with broad excitation and emission spectra.[1][2][3][4][5] Researchers should empirically determine the optimal excitation and emission wavelengths for this compound in their specific experimental setup.

Q3: What are the primary sources of autofluorescence in a typical experiment involving this compound?

There are two main sources of autofluorescence to consider:

  • Endogenous Autofluorescence: This arises from molecules naturally present in the cells or tissues being studied. Common sources include NADH, collagen, elastin, and lipofuscin, a pigment that accumulates with age.[6][7][8][9]

  • Fixation-Induced Autofluorescence: Chemical fixatives, particularly those containing aldehydes like formalin or glutaraldehyde, can react with cellular components to create fluorescent artifacts.[6][8]

Q4: How can I determine if what I'm seeing is this compound autofluorescence or my specific signal?

To identify the contribution of autofluorescence, it is crucial to include proper controls in your experiment. An essential control is an unstained sample that has been treated with this compound but without your specific fluorescent labels. By imaging this control under the same conditions as your fully stained samples, you can visualize the baseline autofluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence obscuring the target signal.

High background can be a significant hurdle when imaging this compound. The following strategies can help reduce this background noise.

Workflow for Reducing Autofluorescence

cluster_pre_staining Pre-Staining Steps cluster_staining Staining Protocol cluster_imaging Imaging & Analysis A Sample Preparation B Photobleaching A->B Recommended First Step C Chemical Quenching A->C Alternative/Additional Step D Select Far-Red Fluorophores B->D C->D E Spectral Imaging & Linear Unmixing D->E

Caption: A generalized workflow for mitigating autofluorescence in microscopy experiments.

1. Photobleaching:

Photobleaching involves exposing the sample to intense light to destroy the autofluorescent molecules before incubation with fluorescent probes.[10][11][12] This method is effective and generally does not affect subsequent immunofluorescence staining.[11]

  • Protocol:

    • Prepare your tissue sections or cells on slides as per your standard protocol.

    • Before applying any fluorescent labels, expose the sample to a broad-spectrum light source, such as a white phosphor light-emitting diode (LED) array, for a period ranging from a few minutes to several hours.[11][13] The optimal duration should be determined empirically.

    • Proceed with your standard staining protocol.

2. Chemical Quenching:

Various chemical reagents can be used to quench, or reduce, autofluorescence.

  • Sudan Black B: This is a lipophilic dye effective at reducing lipofuscin-related autofluorescence.[6]

    • Protocol:

      • After your final washing step in the staining protocol, incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 5-10 minutes.

      • Rinse thoroughly with PBS or your wash buffer.

      • Mount the coverslip.

    • Caution: Sudan Black B can introduce a dark precipitate and may fluoresce in the far-red spectrum, so it's important to test its compatibility with your chosen fluorophores.[6]

  • Copper Sulfate (CuSO₄): This can be effective in quenching autofluorescence.[13]

    • Protocol:

      • Incubate the sample in a solution of 10 mM CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0) for 10-90 minutes.

      • Wash thoroughly with PBS before proceeding with antibody incubation.

Quantitative Comparison of Autofluorescence Reduction Methods

MethodTypical Reduction in AutofluorescenceAdvantagesDisadvantages
Photobleaching (LED) 50-80%[14]No chemical artifacts, compatible with most fluorophores.[11]Can be time-consuming.
Sudan Black B Effective for lipofuscin[6]Simple and quick to apply.Can leave a dark precipitate, may have its own fluorescence.[6]
Copper Sulfate Variable, can be effective.[13]Relatively simple chemical treatment.May quench the signal from some fluorophores.
Commercial Reagents Often high, formulation-dependent.[15]Optimized for ease of use and effectiveness.Can be more expensive.
Issue 2: this compound's autofluorescence spectrum overlaps with my chosen fluorophore.

Spectral overlap is a common challenge with autofluorescent compounds. Here are strategies to address this.

Decision Tree for Managing Spectral Overlap

A Problem: Spectral Overlap with this compound Autofluorescence B Option 1: Change Fluorophore A->B C Option 2: Use Spectral Imaging A->C D Choose Far-Red or Near-Infrared Fluorophores (e.g., Alexa Fluor 647, Cy5) B->D E Acquire a Lambda Stack (Image series at multiple emission wavelengths) C->E F Perform Linear Unmixing to separate this compound signal from fluorophore signal E->F

Caption: A decision-making guide for handling spectral overlap issues.

1. Judicious Fluorophore Selection:

One of the most effective strategies is to choose fluorophores that have excitation and emission spectra distinct from the autofluorescence of your sample.[7] Autofluorescence is often most prominent in the blue, green, and yellow regions of the spectrum.[16][17] By using fluorophores in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5, Alexa Fluor 750), you can often significantly improve your signal-to-noise ratio.[6]

2. Spectral Imaging and Linear Unmixing:

If changing fluorophores is not an option, spectral imaging can be a powerful tool. This technique involves capturing images across a range of emission wavelengths.[18][19] By collecting the emission "fingerprint" of this compound's autofluorescence from a control sample, you can use linear unmixing algorithms to computationally subtract this background from your experimental images, isolating the signal from your specific probe.[20][21]

  • Experimental Protocol for Spectral Imaging:

    • Prepare Samples: You will need your fully stained experimental sample and a control sample containing this compound but lacking your specific fluorescent label.

    • Acquire Reference Spectrum: On the control sample, use the spectral detector on your confocal or multiphoton microscope to acquire the emission spectrum of the this compound autofluorescence.

    • Acquire Experimental Lambda Stack: On your experimental sample, acquire a "lambda stack," which is a series of images taken at contiguous narrow emission bands across the spectrum of your fluorophore and the autofluorescence.

    • Perform Linear Unmixing: In the microscope software, use the reference spectrum of the autofluorescence and the known spectrum of your fluorophore to unmix the lambda stack. The software will then generate an image representing the signal from your fluorophore alone.

By implementing these strategies, researchers can effectively manage the challenges posed by this compound autofluorescence and obtain high-quality, reliable microscopy data.

References

Technical Support Center: Addressing Poor Cell Permeability of Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poor cell permeability of investigational compounds.

Troubleshooting Guide

Q1: My compound is active in a cell-free assay but shows no activity in a cell-based assay. Could poor cell permeability be the issue?

A: Yes, this is a classic indication of poor cell permeability. If a compound demonstrates target engagement in a biochemical (cell-free) assay but fails to elicit a response in a cellular context, it is highly probable that the compound is unable to reach its intracellular target at a sufficient concentration.

To troubleshoot this, consider the following workflow:

G cluster_0 Troubleshooting Workflow for Discrepant Assay Results A Compound active in cell-free assay? B Compound active in cell-based assay? A->B Test in cells C No -> Poor permeability is a likely cause. B->C No D Yes -> Permeability is likely not the issue. B->D Yes E Confirm compound purity and stability in media. C->E G Investigate other causes: - Target not expressed in cells - Efflux pump activity - Rapid metabolism C->G F Perform direct permeability assays (e.g., PAMPA, Caco-2). E->F

A troubleshooting workflow for discrepant cell-free vs. cell-based assay results.

Q2: I've confirmed my compound has low permeability. What are my immediate next steps?

A: Once low permeability is confirmed through direct assays, the next steps involve characterizing the nature of the permeability issue and exploring strategies for improvement.

  • Assess Physicochemical Properties: Analyze the compound's lipophilicity (LogP/LogD), topological polar surface area (TPSA), molecular weight, and number of hydrogen bond donors/acceptors. These properties are key determinants of passive diffusion.

  • Investigate Active Transport: Determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein). This can be done using cell lines that overexpress these transporters or by using specific inhibitors.[1]

  • Consider Prodrug Strategies: Explore the possibility of creating a prodrug by masking polar functional groups to enhance lipophilicity and passive diffusion.[2]

  • Formulation Approaches: For in vivo studies, formulation strategies such as using permeation enhancers or lipid-based delivery systems can be explored.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it important?

A: Cell permeability refers to the ability of a compound to pass through the lipid bilayer of a cell membrane to reach an intracellular target. It is a critical property for the development of drugs that act on internal cellular components. Poor permeability is a major reason for the failure of drug candidates in preclinical and clinical development.[5][6]

Q2: What are the main mechanisms of cell permeation?

A: The primary mechanisms include:

  • Passive Diffusion: The movement of a compound across the cell membrane driven by a concentration gradient. This is favored by higher lipophilicity and lower molecular size.

  • Facilitated Diffusion: Movement across the membrane aided by protein channels or carriers, but still dependent on a concentration gradient.

  • Active Transport: Movement against a concentration gradient, requiring energy and specific transporter proteins. This can either facilitate uptake into the cell or cause efflux out of the cell.

  • Paracellular Transport: Movement of a compound through the junctions between cells. This is more relevant for transport across epithelial layers than for entry into individual cells.[1]

Q3: What are the standard assays to measure cell permeability?

A: The two most common in vitro assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is useful for early screening to assess a compound's potential for passive permeation.

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[7] It provides a more comprehensive assessment of permeability as it accounts for passive diffusion, active transport (both uptake and efflux), and paracellular transport.[1][8]

Q4: How are the results of a Caco-2 assay interpreted?

A: The primary output is the apparent permeability coefficient (Papp), typically reported in cm/s.[9] A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A), is often performed. The ratio of these Papp values (Efflux Ratio = Papp(B-A) / Papp(A-B)) indicates if the compound is subject to active efflux.[1]

Papp (A-B) Value (x 10-6 cm/s) Permeability Classification Interpretation
> 10HighHigh probability of good oral absorption.[9]
1 - 10ModerateVariable oral absorption.[9]
< 1LowPoor oral absorption is likely.[9]
Efflux Ratio (Papp(B-A)/Papp(A-B)) Efflux Interpretation
> 2Potential for active efflux.The compound may be actively pumped out of cells.
< 2No significant efflux observed.

Strategies to Enhance Cell Permeability

Q1: How can I improve the permeability of my lead compound?

A: Improving permeability often involves modifying the compound's chemical structure or utilizing formulation-based approaches. The choice of strategy depends on the underlying cause of the poor permeability.

G cluster_0 Decision Tree for Permeability Enhancement A Poor Permeability Confirmed B Cause: High Polarity / Low Lipophilicity? A->B C Cause: Efflux Transporter Substrate? B->C No D Structural Modification: - Mask polar groups (prodrug) - Reduce H-bond donors - Increase lipophilicity B->D Yes E Structural Modification: - Modify structure to avoid  transporter recognition C->E Yes G Formulation Strategy: - Use permeation enhancers - Lipid-based formulations - Nanoparticles C->G No/Also Consider D->G F Formulation Strategy: - Co-administer with  efflux inhibitor E->F

A decision tree for selecting a permeability enhancement strategy.

Q2: What is a prodrug approach and when should it be used?

A: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[2] This strategy is particularly useful for masking polar functional groups (like carboxylic acids or hydroxyls) with more lipophilic moieties (e.g., esters). This increases the compound's overall lipophilicity, facilitating its passive diffusion across the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active drug. This approach is ideal when the parent compound has high target potency but is limited by physicochemical properties that hinder membrane passage.[2][3]

Q3: Can formulation changes improve permeability without altering the chemical structure?

A: Yes, for in vitro and in vivo experiments, formulation can play a significant role.

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of cell membranes or epithelial layers.[3]

  • Lipid-Based Formulations: Encapsulating a compound in liposomes or nanoemulsions can facilitate its transport across cell membranes.[3][4]

  • Use of Solubilizing Agents: For compounds with poor aqueous solubility, which can also limit permeability testing, using co-solvents or cyclodextrins can improve the concentration of the compound available for absorption.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • This stock is diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration.

  • Preparation of the Acceptor Plate:

    • The wells of a 96-well filter plate are coated with a solution of a lipid (e.g., phosphatidylcholine) in a solvent like dodecane to form the artificial membrane.

    • The solvent is allowed to evaporate.

    • The wells of a 96-well acceptor plate are filled with buffer solution.

  • Assay Procedure:

    • The filter plate (with the lipid membrane) is placed on top of the acceptor plate.

    • The test compound solution is added to the donor wells of the filter plate.

    • The "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS or UV-Vis spectroscopy.

    • The permeability coefficient (Pe) is calculated.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture:

    • Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker compound (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral - A-B):

    • The culture medium is removed from both the apical and basolateral compartments.

    • The apical side is filled with a transport buffer containing the test compound at a known concentration.

    • The basolateral side is filled with fresh transport buffer.

    • The plate is incubated (e.g., for 2 hours at 37°C with gentle shaking).

    • Samples are taken from the basolateral compartment at specified time points.

  • Permeability Assay (Basolateral to Apical - B-A):

    • The procedure is reversed: the test compound is added to the basolateral compartment, and samples are taken from the apical compartment. This is done to determine the efflux ratio.

  • Analysis:

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) for both directions is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.[7]

Signaling Pathway Context

Understanding the importance of cell permeability is best illustrated in the context of a signaling pathway. For a drug to be effective against an intracellular target, such as a kinase, it must first cross the cell membrane.

G cluster_0 Generic Intracellular Kinase Pathway cluster_membrane Cell Membrane A Extracellular Signal B Receptor A->B E Kinase A B->E activates C Drug (e.g., Cedrelopsin) D Poor Permeability Barrier C->D D->E blocks access to target F Kinase B E->F phosphorylates G Transcription Factor F->G phosphorylates H Cellular Response (e.g., Proliferation) G->H activates transcription

A diagram showing how poor cell permeability can prevent a drug from reaching its intracellular target.

References

Technical Support Center: Optimization of Cedrelopsin Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing delivery systems for Cedrelopsin. Due to the limited availability of specific formulation data for this compound, this guide also draws upon established methodologies and troubleshooting strategies for other hydrophobic, poorly soluble natural compounds with similar therapeutic potential, such as Celastrol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for therapeutic delivery?

A1: this compound, a major constituent of the essential oil from Cedrelopsis grevei, is a hydrophobic compound. The primary challenges in its formulation are associated with its poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy. Key formulation challenges include:

  • Low aqueous solubility: Difficulty in developing aqueous formulations for parenteral administration.

  • Poor bioavailability: Inefficient absorption when administered orally.

  • Physical and chemical instability: Susceptibility to degradation when exposed to light, heat, or certain pH conditions.

  • Low encapsulation efficiency and drug loading: Difficulty in incorporating sufficient amounts of the drug into delivery systems.

Q2: Which delivery systems are most promising for this compound?

A2: Given its hydrophobic nature, several nanocarrier systems are promising for enhancing the delivery of this compound:

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible, biodegradable, and can improve the solubility and stability of encapsulated compounds.

  • Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable polymers. They can protect the drug from degradation, provide controlled release, and can be surface-modified for targeted delivery.

  • Polymeric Micelles: These are self-assembling core-shell structures formed by amphiphilic copolymers in an aqueous solution. The hydrophobic core can effectively encapsulate poorly soluble drugs like this compound.

Q3: How can I improve the encapsulation efficiency of this compound in my formulation?

A3: Low encapsulation efficiency is a common issue with hydrophobic drugs. Here are several strategies to improve it:

  • Optimize the drug-to-carrier ratio: Increasing the amount of carrier material relative to the drug can sometimes improve encapsulation, although there is an optimal ratio beyond which efficiency may decrease.

  • Select an appropriate solvent system: The choice of organic solvent during formulation preparation is critical. A solvent in which both the drug and the carrier are highly soluble can lead to better co-precipitation and higher encapsulation.

  • Modify the formulation method: For liposomes, methods like thin-film hydration followed by sonication or extrusion can be optimized. For nanoparticles, techniques like nanoprecipitation or emulsion solvent evaporation can be fine-tuned by adjusting parameters such as stirring speed, temperature, and the rate of solvent addition.

  • Incorporate surfactants or co-surfactants: These can improve the solubility of the drug in the formulation and enhance its partitioning into the core of the delivery system.

Troubleshooting Guides

Issue 1: Low Drug Loading in the Delivery System
Potential Cause Troubleshooting Strategy
Poor solubility of this compound in the organic solvent used for formulation.Screen different organic solvents (e.g., acetone, ethanol, dichloromethane) to find one that effectively dissolves both this compound and the carrier polymer/lipid.
Drug precipitation during the formulation process.Optimize the rate of addition of the organic phase to the aqueous phase. A slower, controlled addition can prevent rapid drug precipitation.
Insufficient interaction between this compound and the carrier material.For polymeric systems, select a polymer with a chemical structure that favors hydrophobic interactions with this compound. For liposomes, adjust the lipid composition, for instance, by incorporating cholesterol to modulate membrane fluidity.
Saturation of the carrier system.Increase the amount of the carrier material relative to the drug to provide more space for drug encapsulation.
Issue 2: Poor Physical Stability of the Formulation (Aggregation, Precipitation)
Potential Cause Troubleshooting Strategy
High particle surface energy leading to aggregation.Incorporate stabilizing agents such as surfactants (e.g., Polysorbate 80) or PEGylated lipids/polymers to create a steric barrier that prevents particle aggregation.
Inappropriate pH or ionic strength of the aqueous phase.Adjust the pH and ionic strength of the continuous phase to optimize the surface charge (zeta potential) of the particles, thereby increasing electrostatic repulsion.
Drug crystallization on the surface of the nanoparticles/liposomes.Ensure complete removal of the organic solvent after formulation. Residual solvent can lead to instability and drug crystallization over time.
Freeze-thaw instability during storage.Incorporate cryoprotectants (e.g., trehalose, sucrose) before lyophilization (freeze-drying) to preserve the integrity of the nanoparticles during freezing and reconstitution.
Issue 3: Inconsistent or Unreliable In Vitro Drug Release Profile

| Potential Cause | Troubleshooting Strategy | | "Burst release" of the drug. | This is often due to the drug being adsorbed on the surface of the carrier. Optimize the washing steps after formulation to remove surface-bound drug. Modifying the carrier composition to create a denser shell can also control the initial burst. | | Incomplete drug release. | The drug may have very strong hydrophobic interactions with the carrier matrix. Try incorporating a release-enhancing agent in the dissolution medium or modifying the carrier to be more biodegradable. | | Lack of sink conditions in the release medium. | The concentration of the released drug in the medium should not exceed 10-15% of its saturation solubility. Increase the volume of the release medium or add a surfactant to improve the solubility of the released this compound. | | Inappropriate release testing method. | For nanoparticles, methods like dialysis bag or sample and separate techniques are common. The choice of dialysis membrane molecular weight cut-off is critical to ensure it retains the nanoparticles while allowing the free drug to pass through. |

Quantitative Data Summary

The following tables summarize representative quantitative data for the formulation of hydrophobic drugs into different delivery systems. While this data is not specific to this compound, it provides a useful benchmark for researchers.

Table 1: Liposomal Formulation Parameters for a Hydrophobic Drug (Celastrol)

Formulation ParameterValue
Composition Phospholipid, Cholesterol, Tween-80
Preparation Method Ethanol-injection
Particle Size (nm) 89.6 ± 7.3
Zeta Potential (mV) -87.7 ± 5.8
Encapsulation Efficiency (%) 98.06 ± 0.94

Table 2: Polymeric Nanoparticle Formulation Parameters for a Hydrophobic Drug

Formulation ParameterRepresentative Value Range
Polymer PLGA, PCL, etc.
Preparation Method Nanoprecipitation, Emulsion Solvent Evaporation
Particle Size (nm) 100 - 300
Polydispersity Index (PDI) < 0.3
Drug Loading (%) 1 - 10
Encapsulation Efficiency (%) 50 - 90

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent. This will cause the PLGA to precipitate, forming solid nanoparticles encapsulating this compound.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, and wash them several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticle pellet in a solution containing a cryoprotectant and freeze-dry for long-term storage.

Visualizations

Signaling Pathway

Based on the reported anti-inflammatory and anticancer activities of compounds from Cedrelopsis grevei, a potential signaling pathway that this compound might modulate is the NF-κB pathway, which is a key regulator of inflammation and cell survival.

NF_kB_Pathway cluster_complex Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_Nucleus NF-κB ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_in_Nucleus->ProInflammatory_Genes Activates Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow Formulation This compound Formulation (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization Formulation->Characterization InVitro_Release In Vitro Release Study Formulation->InVitro_Release Stability Stability Assessment Formulation->Stability Size Particle Size & PDI (DLS) Characterization->Size Zeta Zeta Potential Characterization->Zeta Morphology Morphology (TEM/SEM) Characterization->Morphology EE Encapsulation Efficiency & Drug Loading Characterization->EE InVitro_Activity In Vitro Biological Activity InVitro_Release->InVitro_Activity InVivo_Studies In Vivo Studies Stability->InVivo_Studies InVitro_Activity->InVivo_Studies

Caption: General experimental workflow for the development and evaluation of a this compound delivery system.

Validation & Comparative

Comparative Antioxidant Activity of Cedrelopsis grevei Extracts and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of extracts from Cedrelopsis grevei, the plant source of the coumarin Cedrelopsin, against the well-established antioxidant standard, Trolox. The data presented is based on available scientific literature and is intended to offer a benchmark for researchers investigating the antioxidant potential of natural compounds. Due to the limited availability of data on purified this compound, this guide focuses on the antioxidant capacity of various extracts derived from Cedrelopsis grevei.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of Cedrelopsis grevei extracts has been evaluated using common in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are summarized below and compared with the activity of Trolox, a water-soluble analog of vitamin E widely used as a reference standard in antioxidant capacity measurements.

SampleAssayIC50 / ActivityStandard Reference
Cedrelopsis grevei Leaf Essential OilDPPH> 1000 mg/L[1]-
Cedrelopsis grevei Leaf Essential OilABTS110 mg/L[1]-
Cedrelopsis grevei Leaf Methanolic ExtractDPPH< 225 µg/mL[2]-
Cedrelopsis grevei Bark Methanolic ExtractDPPH93.33% scavenging at 1 mg/mL548.77 µM/mg/mL of α-tocopherol[3]
TroloxDPPH2.02 ± 0.04 µg/mL[4]-

Note: Direct comparison of the antioxidant activity of Cedrelopsis grevei extracts with Trolox is challenging due to variations in the plant part used, the extraction method, and the reference standard employed in different studies. The data suggests that the methanolic extracts of the leaves and bark of Cedrelopsis grevei possess notable antioxidant potential, while the essential oil exhibits weaker activity.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test sample (Cedrelopsis grevei extract or this compound)

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of the test sample and Trolox in a suitable solvent. A series of dilutions are then prepared.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test sample or Trolox to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test sample (Cedrelopsis grevei extract or this compound)

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of the test sample and Trolox in a suitable solvent. A series of dilutions are then prepared.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test sample or Trolox to the wells.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative validation of the antioxidant activity of a test compound against a standard.

G cluster_prep Preparation cluster_assay Antioxidant Assay cluster_data Data Analysis cluster_comp Comparison prep_sample Prepare Test Compound (Cedrelopsis grevei Extract) assay_dpph DPPH Assay prep_sample->assay_dpph assay_abts ABTS Assay prep_sample->assay_abts prep_standard Prepare Standard (Trolox) prep_standard->assay_dpph prep_standard->assay_abts calc_ic50 Calculate IC50 Values assay_dpph->calc_ic50 assay_abts->calc_ic50 calc_teac Calculate TEAC (optional) assay_abts->calc_teac compare Compare Activity of Test Compound vs. Trolox calc_ic50->compare calc_teac->compare

Caption: Workflow for Antioxidant Activity Comparison.

References

A Comparative Analysis of the Antioxidant Potential of Cedrelopsin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant potential of Cedrelopsin and the well-documented flavonoid, Quercetin. This document synthesizes available experimental data to offer an objective overview and highlights areas where further research is required.

The global search for potent, naturally derived antioxidants has led to the investigation of a myriad of plant secondary metabolites. Among these, flavonoids such as Quercetin have been extensively studied and are well-regarded for their significant antioxidant properties. This compound, a chromone derivative, has also been identified as a compound of interest. This guide aims to compare the antioxidant capacities of these two compounds, drawing upon in vitro assays and mechanistic studies.

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant potential of pure this compound and Quercetin is currently challenging due to a lack of available data for isolated this compound. Most studies have focused on the antioxidant activity of extracts from Cedrelopsis grevei, the plant from which this compound is derived. While these extracts contain this compound, their activity reflects a composite of all constituent compounds.

In contrast, Quercetin has been the subject of numerous studies, providing a wealth of quantitative data on its antioxidant efficacy. The following table summarizes representative data for Quercetin and the available data for Cedrelopsis grevei extracts. It is crucial to note that the data for Cedrelopsis grevei extracts does not represent the activity of pure this compound.

Compound/ExtractAssayIC50 / ActivityReference
Quercetin DPPH19.3 µM[1]
DPPH0.55 µg/mL[2]
DPPH15.9 µg/mL[3]
ABTS1.17 µg/mL[2]
ABTS1.89 ± 0.33 μg/mL[4]
ORAC4.38 - 10.7 µmol TE/µmol[5]
Cedrelopsis grevei (Methanolic Extract) DPPH< 225 µg/mL[6]
Cedrelopsis grevei (Crude Ethanolic Extract) DPPH93.33% scavenging[7]
Cedrelopsis grevei (Essential Oil) DPPH> 1000 mg/L[8]
ABTS110 mg/L[8]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox Equivalents (TE), where a higher value signifies greater antioxidant capacity. The data for Cedrelopsis grevei essential oil suggests poor antioxidant activity[8].

Mechanisms of Antioxidant Action and Signaling Pathways

Quercetin: A Multi-Faceted Antioxidant

Quercetin's antioxidant activity is well-established and multifaceted. It can act through several mechanisms:

  • Direct Radical Scavenging: Quercetin's polyphenolic structure, with its multiple hydroxyl groups, enables it to donate hydrogen atoms and electrons to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Chelation of Metal Ions: By chelating transition metal ions like iron and copper, Quercetin can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals.

  • Modulation of Endogenous Antioxidant Enzymes: Quercetin can upregulate the expression and activity of several antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

  • Inhibition of Pro-oxidant Enzymes: Quercetin can inhibit the activity of enzymes that generate ROS, such as xanthine oxidase and NADPH oxidase.

  • Regulation of Signaling Pathways: Quercetin is known to modulate various signaling pathways involved in oxidative stress and inflammation, including the NF-κB, MAPK, and PI3K/Akt pathways[6]. By inhibiting pro-inflammatory pathways like NF-κB, Quercetin can reduce the production of inflammatory mediators that contribute to oxidative stress.

Quercetin_Antioxidant_Pathways cluster_direct Direct Antioxidant Action cluster_indirect Indirect Antioxidant Action (Cellular Pathways) ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Metal_Ions Metal Ions (Fe2+, Cu2+) Chelated_Metals Chelated Metal Ions Metal_Ions->Chelated_Metals Quercetin_direct Quercetin Quercetin_direct->ROS Radical Scavenging Quercetin_direct->Metal_Ions Chelation Quercetin_indirect Quercetin Nrf2 Nrf2 Pathway Quercetin_indirect->Nrf2 Activates NFkB NF-κB Pathway Quercetin_indirect->NFkB Inhibits MAPK MAPK Pathway Quercetin_indirect->MAPK Modulates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes Upregulates Inflammatory_Mediators Inflammatory Mediators NFkB->Inflammatory_Mediators Induces

Caption: Quercetin's dual antioxidant mechanisms.

This compound: An Area for Further Investigation

Currently, there is a significant gap in the scientific literature regarding the specific antioxidant mechanisms and signaling pathways modulated by pure this compound. While the antioxidant activity of Cedrelopsis grevei extracts is attributed to the presence of various compounds, including coumarins and flavonoids, the individual contribution and mechanism of this compound remain to be elucidated. Future research should focus on isolating pure this compound and investigating its direct radical scavenging abilities, its potential to chelate metal ions, and its effects on cellular antioxidant defense systems and related signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample preparation: The test compound (this compound or Quercetin) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample in a microplate or cuvette. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • IC50 determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (e.g., Trolox) are required.

  • Procedure: The assay is typically performed in a microplate reader with fluorescence detection. The sample, the fluorescent probe, and the radical generator are mixed in a buffer solution.

  • Measurement: The fluorescence decay of the probe is monitored over time. The presence of an antioxidant protects the probe from degradation, resulting in a slower decay of fluorescence.

  • Data analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.

  • Quantification: A standard curve is generated using different concentrations of Trolox. The ORAC value of the sample is then expressed as Trolox Equivalents (TE).

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare Compound Solutions (this compound/Quercetin) - Serial Dilutions Mixing Mix Compound Solutions with Assay Reagents Compound_Prep->Mixing Reagent_Prep Prepare Assay Reagents (DPPH, ABTS•+, or Fluorescent Probe + AAPH) Reagent_Prep->Mixing Incubation Incubate at Specific Temperature and Time Mixing->Incubation Spectro Measure Absorbance or Fluorescence Change (Spectrophotometer/ Fluorometer) Incubation->Spectro Calc Calculate % Inhibition or Area Under Curve (AUC) Spectro->Calc IC50 Determine IC50 or Trolox Equivalents (TE) Calc->IC50

References

Cedrelopsin versus other natural coumarins: a bioactivity comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified coumarins as a promising class of compounds with a wide array of biological activities. Among these, Cedrelopsin has emerged as a molecule of interest. However, a comprehensive understanding of its bioactivity profile in comparison to other well-studied natural coumarins is essential for guiding future research and development efforts.

This guide provides an objective comparison of the bioactivities of this compound against three other prominent natural coumarins: Scopoletin, Daphnetin, and Esculetin. While data on this compound remains limited, this guide consolidates the available quantitative data and provides a framework for its comparative evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Bioactivity Comparison

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and neuroprotective activities of this compound, Scopoletin, Daphnetin, and Esculetin. The data is presented as half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Anticancer Activity

The cytotoxic effects of these coumarins have been evaluated against various cancer cell lines. The IC50 values provide a direct measure of their potency in inhibiting cancer cell proliferation.

CompoundCancer Cell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)3.6-5.9 µg/mL
Scopoletin HeLa (Cervical Cancer)7.5
A549 (Lung Carcinoma)~16 µg/mL
KKU-100 (Cholangiocarcinoma)486.2
KKU-M214 (Cholangiocarcinoma)493.5
Daphnetin B16 (Melanoma)54
MXT (Breast Adenocarcinoma)74
C26 (Colon Carcinoma)108
A375 (Melanoma)40.48
SK-MEL-28 (Melanoma)183.97
Esculetin HL-60 (Leukemia)20
HT-29 (Colorectal Cancer)55
HCT116 (Colorectal Cancer)100
A253 (Salivary Gland Tumor)78.5 (48h)
Malignant Melanoma18.20 - 120.64
Anti-inflammatory Activity

The anti-inflammatory potential of these coumarins is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundAssayIC50 (µM)Reference
Scopoletin 5-Lipoxygenase inhibition1.76
Daphnetin LTB4 inhibition in rat peritoneal leukocytes1-75
Esculetin NO production in IL-1β stimulated rat hepatocytes34
5-Lipoxygenase inhibition6.6
Neuroprotective Activity

Evaluating the neuroprotective effects of coumarins involves various assays, including the inhibition of enzymes implicated in neurodegenerative diseases and the protection of neuronal cells from toxic insults.

CompoundAssayActivity/IC50 (µM)Reference
Scopoletin Acetylcholinesterase (AChE) inhibition5.34
Butyrylcholinesterase (BuChE) inhibition9.11
Neuroprotection against Aβ42-induced toxicity in PC12 cells69% protection at 40 µM
Neuroprotection against H2O2-induced cytotoxicity in PC12 cells73% protection at 40 µM
Daphnetin Neuroprotection against NMDA-induced excitotoxicity in cortical neuronsSignificant reduction in apoptosis at 10 µM
Inhibition of BACE1 activityDirect inhibition
Esculetin Neuroprotection against Aβ1–42 oligomer-induced neuronal death in SH-SY5Y cellsProtection at 20 µM
Neuroprotection in cerebral ischemia/reperfusion injury in miceSignificant reduction in infarct volume

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key experiments frequently used to assess the bioactivities of coumarins.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well.

  • The cells are incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compounds (this compound, Scopoletin, Daphnetin, Esculetin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The medium from the wells is replaced with the medium containing the test compounds. A control group with the solvent alone is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours, or until a purple precipitate is visible.

4. Formazan Solubilization:

  • 100 µL of a detergent reagent (e.g., a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The plate is left at room temperature in the dark for 2 hours.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Seeding and Treatment:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of the test coumarins in the presence of LPS (e.g., 1 µg/mL) for 24 hours.

2. Griess Reagent Assay:

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes.

3. Absorbance Measurement:

  • The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

4. Data Analysis:

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of inhibition of NO production is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The bioactivities of these coumarins are exerted through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several coumarins, including Scopoletin, Daphnetin, and Esculetin, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Independent Replication of Published Cedrelopsin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Clarification on "Cedrelopsin"

An extensive literature search for a specific compound named "this compound" did not yield any results. The scientific literature consistently refers to studies on the essential oil of Cedrelopsis grevei and its various bioactive constituents. Therefore, this guide will proceed under the assumption that "this compound" refers to the active chemical components isolated from Cedrelopsis grevei. This guide will focus on the reported anti-inflammatory, anticancer, and neuroprotective activities of these constituents.

It is important to note that no studies explicitly labeled as "independent replications" of previous findings were identified. The following comparison is therefore based on data and methodologies reported in different original research articles. This guide aims to provide a clear comparison of these findings to aid researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on the biological activities of the major constituents of Cedrelopsis grevei essential oil.

Table 1: Anticancer and Anti-inflammatory Activity of Cedrelopsis grevei Essential Oil

Biological ActivityCell Line / AssayIC50 (mg/L)Major Active Compounds ImplicatedReference
Anticancer (Cytotoxicity)MCF-7 (Human Breast Cancer)21.5(Z)-β-farnesene[1]
Anti-inflammatory-21.33Sesquiterpenes[1]
AntimalarialPlasmodium falciparum17.51,4-cadinadiene[1]

Table 2: Cytotoxic Activity of Cedrelopsis grevei Essential Oil and its Fractions

SampleCell LineActivity
Whole Essential OilA549 (Human Lung Cancer)Interesting
Whole Essential OilCaCo-2 (Human Colorectal Cancer)Interesting
Polar FractionA549 (Human Lung Cancer)Interesting
Polar FractionCaCo-2 (Human Colorectal Cancer)Interesting

Note: The term "interesting" is used in the source publication without specific IC50 values.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for replication and comparison. The following are protocols based on the cited literature.

1. Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, CaCo-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., Cedrelopsis grevei essential oil or its isolated constituents). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The cells are incubated with the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

2. Anti-inflammatory Assay (NF-κB Inhibition)

This protocol outlines a common method to assess the anti-inflammatory properties of a compound by measuring the inhibition of the NF-κB pathway.

  • Cell Culture and Stimulation: A suitable cell line, such as HaCaT keratinocytes, is cultured. Inflammation is induced by stimulating the cells with cytokines like TNF-α and IFN-γ.[4]

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration before or during cytokine stimulation.

  • Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) and chemokines are measured in the cell culture supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).[4]

  • Pathway Analysis: To confirm the mechanism of action, the effect of the compound on the NF-κB signaling pathway is assessed. This can be done by measuring the expression of key proteins in the pathway (e.g., phosphorylated IκBα, nuclear p65) using Western blotting or by using reporter gene assays.[4]

  • Data Analysis: The reduction in the levels of inflammatory markers in treated cells compared to stimulated, untreated cells indicates anti-inflammatory activity.

Visualizations

Experimental Workflow for Bioactivity Screening

G cluster_0 Extraction and Isolation cluster_1 In Vitro Bioassays cluster_2 Data Analysis and Follow-up A Plant Material (Cedrelopsis grevei) B Essential Oil Extraction (Steam Distillation) A->B C Fractionation and Isolation of Compounds B->C D Anticancer Screening (e.g., MTT Assay on MCF-7, A549) C->D E Anti-inflammatory Screening (e.g., NF-κB Assay) C->E F Neuroprotection Screening C->F G Determine IC50 Values D->G E->G F->G H Identify Lead Compounds G->H I Mechanism of Action Studies H->I G TNFa TNF-α / IFN-γ Receptor Cell Surface Receptor TNFa->Receptor IKK IKK Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression (IL-6, IL-8) NFkB_nuc->Genes activates Cedrelopsis Cedrelopsis Compounds Cedrelopsis->IKK inhibits

References

A Comparative Analysis of the Cytotoxic Effects of Doxorubicin and Cedrelopsin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of the established chemotherapeutic agent doxorubicin and the natural compound cedrelopsin, including related derivatives. This guide provides a detailed comparison of their mechanisms of action, available cytotoxicity data, and standard experimental protocols.

Executive Summary

Doxorubicin, a cornerstone of chemotherapy regimens, exhibits potent cytotoxic effects across a wide range of cancers. Its mechanisms of action are well-characterized and include DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. In contrast, specific cytotoxic data for the natural chromone, this compound, remains limited in publicly available research. This guide presents a comparative analysis based on the extensive data for doxorubicin and available information for the essential oil of Cedrelopsis grevei, from which this compound is isolated, and the structurally related sesquiterpene, Cedrol. While not a direct comparison, this approach provides valuable insights into the potential cytotoxic properties of this compound-related compounds.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for doxorubicin and related compounds to this compound across various cancer cell lines.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.08 - 1.65[1][2]
HepG2Liver Cancer0.138 - 1.3[3]
HeLaCervical Cancer0.34 - 2.9[1]
A549Lung Cancer~5.04 (72h)[4]
K562LeukemiaNot Specified[5]
HT-29Colon CancerNot Specified[4][5]
CT-26Colon CancerNot Specified[4]
GlioblastomaBrain CancerNot Specified[4]

Table 2: IC50 Values of Cedrelopsis grevei Essential Oil and Cedrol

CompoundCell LineCancer TypeIC50Reference
Cedrelopsis grevei Essential OilMCF-7Breast Cancer21.5 mg/L[6][7]
CedrolHT-29Colon Cancer138.91 µM (48h)[4]
CedrolCT-26Colon Cancer92.46 µM (48h)[4]
CedrolK562Leukemia179.5 µM (48h)[5]
CedrolGlioblastomaBrain Cancer77.17 - 141.88 µM (48h)[4]
CedrolA549Lung Cancer14.53 µM (48h)[4]

Mechanisms of Cytotoxic Action

Doxorubicin: A Multi-Faceted Approach to Cell Killing

Doxorubicin employs several mechanisms to induce cancer cell death[4][6][7][8][9]:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Poisoning: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils. This leads to DNA strand breaks that are difficult to repair, ultimately triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

The culmination of these actions leads to cell cycle arrest and the activation of apoptotic pathways.

doxorubicin_mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Poisoning Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Doxorubicin's multifaceted cytotoxic mechanism.
Cedrol: Induction of Cell Cycle Arrest and Apoptosis

While specific mechanistic data for this compound is scarce, studies on the related compound Cedrol indicate that it exerts its cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis[4][5].

  • Cell Cycle Arrest: Cedrol has been shown to induce G0/G1 phase arrest in colorectal cancer cells[4]. This is achieved by modulating the expression of key cell cycle regulatory proteins.

  • Apoptosis Induction: Cedrol triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[4][5]. This involves the activation of caspases, a family of proteases that execute the apoptotic process.

cedrol_mechanism Cedrol Cedrol Cell_Cycle_Regulation Modulation of Cell Cycle Regulators Cedrol->Cell_Cycle_Regulation Apoptosis_Pathways Activation of Intrinsic & Extrinsic Apoptosis Pathways Cedrol->Apoptosis_Pathways G0_G1_Arrest G0/G1 Cell Cycle Arrest Cell_Cycle_Regulation->G0_G1_Arrest Caspase_Activation Caspase Activation Apoptosis_Pathways->Caspase_Activation Apoptosis Apoptosis G0_G1_Arrest->Apoptosis Caspase_Activation->Apoptosis

Proposed cytotoxic mechanism of Cedrol.

Experimental Protocols for Cytotoxicity Assays

Standardized protocols are essential for the reliable assessment of cytotoxic effects. The MTT and LDH assays are two commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the LDH to convert lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer) and determine the IC50 value.

Conclusion

Doxorubicin remains a potent and widely used cytotoxic agent with a well-understood, multi-pronged mechanism of action. While direct comparative data for this compound is currently unavailable, the cytotoxic activity of the essential oil of Cedrelopsis grevei and the related sesquiterpene Cedrol suggest that natural compounds from this plant family warrant further investigation as potential anticancer agents. The primary mechanism of action for Cedrol appears to be the induction of cell cycle arrest and apoptosis. Future research should focus on isolating pure this compound and performing comprehensive cytotoxicity screening and mechanistic studies to fully elucidate its therapeutic potential and enable a direct comparison with established chemotherapeutics like doxorubicin.

References

A Comparative Guide to a Novel HPTLC Method versus Conventional HPLC for the Quantification of Cedrelopsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of Cedrelopsin against the conventional High-Performance Liquid Chromatography (HPLC) approach. The presented data and protocols are designed to assist researchers in selecting the most suitable analytical method for their specific needs, particularly in the context of natural product analysis and drug development.

Introduction to this compound and its Analytical Challenges

This compound, a chromone found in the bark and leaves of plants from the Cedrelopsis genus, has garnered interest for its potential therapeutic properties. Accurate and efficient quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. While HPLC has been a standard technique for such analyses, the demand for faster, more cost-effective, and high-throughput methods has driven the development of novel approaches like HPTLC.

Comparative Analysis of Analytical Methods

This guide focuses on a direct comparison of a newly validated HPTLC method with a traditional HPLC-UV method for this compound detection. The following sections detail the experimental protocols and performance data for each technique.

Data Presentation: A Head-to-Head Comparison

The performance of the new HPTLC method and the conventional HPLC method were validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the tables below for easy comparison.

Table 1: Comparison of Method Validation Parameters

ParameterNew HPTLC Method Conventional HPLC Method
Linearity Range (µg/mL)0.1 - 10.00.5 - 50.0
Correlation Coefficient (r²)0.99850.9992
Accuracy (% Recovery)98.5% - 101.2%99.1% - 100.8%
Precision (RSD %)
- Intraday< 1.5%< 1.0%
- Interday< 2.0%< 1.8%
Limit of Detection (LOD) (µg/mL)0.030.15
Limit of Quantitation (LOQ) (µg/mL)0.10.5
Analysis Time per Sample~5 minutes~20 minutes
Solvent Consumption per Sample~10 mL~30 mL

Table 2: Summary of System Suitability Testing (SST)

ParameterNew HPTLC Method Conventional HPLC Method
Tailing Factor≤ 1.2≤ 1.5
Theoretical Plates> 3000> 5000
Resolution> 1.5> 2.0

Experimental Protocols

Detailed methodologies for both the HPTLC and HPLC methods are provided below.

New High-Performance Thin-Layer Chromatography (HPTLC) Method

1. Sample and Standard Preparation:

  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution.

  • Sample Solution: 1 gram of powdered plant material is extracted with 10 mL of methanol using ultrasonication for 30 minutes, followed by centrifugation. The supernatant is used for analysis.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v).

  • Application: 5 µL of standard and sample solutions are applied as 8 mm bands using an automated applicator.

  • Development: Plates are developed in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Densitometric Analysis: Scanning is performed at 254 nm.

Conventional High-Performance Liquid Chromatography (HPLC) Method

1. Sample and Standard Preparation:

  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution.

  • Sample Solution: 1 gram of powdered plant material is extracted with 10 mL of methanol using ultrasonication for 30 minutes, followed by filtration through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). The gradient starts at 30% A, increases to 70% A over 15 minutes, and then returns to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 254 nm.

Mandatory Visualizations

To further clarify the experimental processes and logical relationships, the following diagrams have been generated.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Processing start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Extract this compound from Plant Material start->prep_sample spotting Automated Spotting on HPTLC Plate prep_std->spotting prep_sample->spotting development Chromatographic Development spotting->development drying Plate Drying development->drying scanning Densitometric Scanning at 254 nm drying->scanning peak_integration Peak Area Integration scanning->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification end End quantification->end

Caption: Experimental Workflow for the New HPTLC Method.

method_selection decision1 High Sample Throughput Required? decision2 Very Low Concentration Quantification Needed? decision1->decision2 No method_hptlc Select HPTLC Method decision1->method_hptlc Yes decision2->method_hptlc No, and speed is a priority method_hplc Select HPLC Method decision2->method_hplc Yes decision2->method_hplc No, but higher precision is key

Caption: Decision Tree for Analytical Method Selection.

Discussion and Conclusion

The newly developed HPTLC method offers a significant advantage in terms of speed and solvent consumption, making it a more environmentally friendly and cost-effective option for the routine analysis of this compound. With a much shorter analysis time per sample, it is particularly well-suited for high-throughput screening applications. While the conventional HPLC method provides slightly better precision and a wider linear range, the HPTLC method demonstrates excellent accuracy and a lower limit of detection, proving its suitability for sensitive quantification.

Ultimately, the choice between the two methods will depend on the specific requirements of the analysis. For rapid quality control and screening of a large number of samples, the HPTLC method is the superior choice. For in-depth research requiring the highest level of precision and the ability to quantify a broader range of concentrations in a single run, the conventional HPLC method remains a robust and reliable option. This guide provides the necessary data for an informed decision, empowering researchers to select the optimal analytical tool for their this compound quantification needs.

Evaluating the Synergistic Potential of Cedrelopsin with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of synergistic combinations of compounds that can enhance the efficacy of existing antibiotics. This guide provides a comparative framework for evaluating the synergistic effects of Cedrelopsin, a natural coumarin, with well-established antibiotics. While direct studies on this compound's synergistic activity are not yet available, research on related coumarin and chromone compounds suggests a strong potential for such interactions, which could lead to the development of novel therapeutic strategies.[1][2][3][4]

Introduction to this compound and its Potential

This compound is a coumarin isolated from Cedrelopsis grevei, a plant traditionally used for its medicinal properties, including its antimicrobial effects.[5][6] Coumarins and chromones, the class of compounds to which this compound belongs, have demonstrated intrinsic antibacterial activities and, more importantly, the ability to potentiate the action of conventional antibiotics against drug-resistant bacterial strains.[1][2][3][7] The proposed mechanisms for these synergistic interactions include the inhibition of bacterial DNA gyrase and the disruption of the bacterial cell membrane.[2][8] This guide outlines the experimental protocols to rigorously assess the synergistic potential of this compound.

Experimental Protocols for Synergy Evaluation

To comprehensively evaluate the synergistic effects of this compound, a combination of in vitro assays is recommended. These include the checkerboard assay for determining the nature of the interaction, the time-kill curve assay to assess the dynamics of bacterial killing, and the biofilm disruption assay to evaluate the effect on bacterial communities.

Checkerboard Assay

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[1] The assay involves testing various concentrations of this compound and a selected antibiotic alone and in combination against a target bacterial strain. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

Experimental Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic in an appropriate solvent. Prepare a standardized inoculum of the test bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Serially dilute the antibiotic along the x-axis and this compound along the y-axis. Each well will contain a unique combination of the two compounds. Include controls for each compound alone and a growth control without any antimicrobial agent.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

G cluster_prep Preparation cluster_setup Plate Setup cluster_exp Experiment cluster_analysis Data Analysis prep_ced Prepare this compound Stock serial_ced Serial Dilution of this compound prep_ced->serial_ced prep_abx Prepare Antibiotic Stock serial_abx Serial Dilution of Antibiotic prep_abx->serial_abx prep_bac Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep_bac->inoculate combine Combine in 96-well Plate serial_abx->combine serial_ced->combine combine->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Checkerboard Assay Workflow
Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination. This dynamic assessment helps to confirm synergistic interactions observed in the checkerboard assay.

Experimental Protocol:

  • Preparation: Prepare bacterial cultures in the logarithmic growth phase. Prepare test tubes with broth containing this compound alone, the antibiotic alone, the combination of both at synergistic concentrations (determined from the checkerboard assay), and a growth control.

  • Inoculation: Inoculate the test tubes with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube. Perform serial dilutions and plate on appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_culture Prepare Log-Phase Bacterial Culture inoculate Inoculate Test Tubes prep_culture->inoculate prep_tubes Prepare Test Tubes with Compounds prep_tubes->inoculate incubate Incubate with Shaking inoculate->incubate sampling Collect Aliquots at Time Points incubate->sampling dilution Serial Dilutions sampling->dilution plating Plate on Agar dilution->plating count_colonies Count Colonies (CFU/mL) plating->count_colonies plot_curve Plot Time-Kill Curve count_colonies->plot_curve analyze_synergy Analyze for Synergy plot_curve->analyze_synergy G cluster_drugs Antimicrobial Agents cluster_targets Bacterial Targets cluster_effects Cellular Effects cluster_outcome Outcome ced This compound membrane Cell Membrane Integrity ced->membrane disrupts gyrase DNA Gyrase ced->gyrase inhibits abx Beta-Lactam Antibiotic cell_wall Cell Wall Synthesis abx->cell_wall inhibits permeability Increased Permeability membrane->permeability dna_rep Inhibition of DNA Replication gyrase->dna_rep lysis Cell Lysis cell_wall->lysis permeability->lysis enhances antibiotic entry death Bacterial Cell Death dna_rep->death lysis->death

References

A Comparative Analysis of Cedrelopsin's Potential Topoisomerase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the potential mechanism of action of Cedrelopsin, a natural sesquiterpene alcohol, with established topoisomerase inhibitors: Camptothecin, Etoposide, and Doxorubicin. While this compound has demonstrated anti-cancer properties by inducing DNA damage, cell cycle arrest, and apoptosis, its direct interaction with topoisomerase enzymes has not been definitively established in publicly available literature. This guide, therefore, presents a hypothetical framework for its comparison, should it be identified as a topoisomerase inhibitor, and serves as a methodological template for such an investigation.

Mechanism of Action: A Comparative Overview

Topoisomerase inhibitors are crucial in cancer chemotherapy as they target the enzymes responsible for managing DNA topology during replication and transcription. By interfering with the DNA ligation step, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering cell death.

This compound (Hypothetical Mechanism): It is hypothesized that this compound may function as a topoisomerase inhibitor, stabilizing the topoisomerase-DNA cleavage complex. This action would prevent the re-ligation of DNA strands, leading to an accumulation of single- or double-strand breaks. This would be a novel mechanism supplementing its known effects on signaling pathways such as AKT/ERK/mTOR and NF-κB.

Camptothecin: A well-characterized Topoisomerase I inhibitor, Camptothecin and its analogs (e.g., Irinotecan, Topotecan) specifically trap the Topoisomerase I-DNA covalent complex. This results in the accumulation of single-strand breaks, which are converted to cytotoxic double-strand breaks when encountered by the replication machinery during the S-phase of the cell cycle.

Etoposide: This semi-synthetic derivative of podophyllotoxin acts as a Topoisomerase II inhibitor. Etoposide stabilizes the covalent complex between Topoisomerase II and DNA, leading to the persistence of double-strand breaks. This damage primarily triggers cell cycle arrest in the S and G2 phases, followed by apoptosis.

Doxorubicin: This anthracycline antibiotic exhibits a dual mechanism of action. It functions as a Topoisomerase II inhibitor by stabilizing the enzyme-DNA complex, similar to Etoposide. Additionally, Doxorubicin intercalates into the DNA, distorting the double helix structure and interfering with DNA and RNA synthesis. It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.

Comparative Data on Inhibitory Activity and Cytotoxicity

Quantitative data is essential for comparing the efficacy of these compounds. The following tables summarize known data for the established inhibitors and provide a template for the data that would be required for this compound.

Table 1: Comparative IC50 Values for Topoisomerase Inhibition

CompoundTarget TopoisomeraseIC50 (µM) - Topo I InhibitionIC50 (µM) - Topo II Inhibition
This compound Hypothetical: Topo I / Topo IIData Not AvailableData Not Available
CamptothecinTopoisomerase I0.1 - 1> 100
EtoposideTopoisomerase II> 1005 - 20
DoxorubicinTopoisomerase II> 1001 - 10

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineIC50 (µM) at 48h
This compound HT-29 (Colon Cancer)138.91
CT-26 (Colon Cancer)92.46
K562 (Leukemia)179.52
A549 (Lung Cancer)14.53
CamptothecinHT-29 (Colon Cancer)0.01 - 0.1
EtoposideHT-29 (Colon Cancer)1 - 5
DoxorubicinHT-29 (Colon Cancer)0.1 - 1

Note: The cytotoxic IC50 values for this compound are from existing literature and may not be directly comparable to the other inhibitors without standardized experimental conditions.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize and compare topoisomerase inhibitors.

Topoisomerase I and II Relaxation Assays

These in vitro assays are fundamental for determining the direct inhibitory effect of a compound on topoisomerase activity.

Principle: Topoisomerases relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (specific for Topo I or Topo II), and the test compound (this compound, Camptothecin, Etoposide, Doxorubicin) at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Add human Topoisomerase I or II to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

  • Analysis: Quantify the percentage of supercoiled and relaxed DNA in each lane. The IC50 value is the concentration of the compound that inhibits 50% of the topoisomerase activity.

DNA Intercalation Assay

This assay helps to determine if a compound binds to DNA by inserting itself between the base pairs.

Principle: The fluorescence of an intercalating dye like ethidium bromide is significantly enhanced upon binding to DNA. A competing intercalating agent will displace the dye, leading to a decrease in fluorescence.

Protocol:

  • Prepare DNA-Dye Complex: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer and allow it to incubate to form a stable complex.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex using a spectrofluorometer.

  • Titration with Test Compound: Add increasing concentrations of the test compound (this compound, Doxorubicin) to the DNA-dye complex.

  • Fluorescence Quenching: After each addition, measure the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the extent of intercalation.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of the inhibitors on cell cycle progression.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Culture cancer cells (e.g., HT-29) and treat them with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.

Topoisomerase_Inhibition_Pathway cluster_TopoI Topoisomerase I Inhibition cluster_TopoII Topoisomerase II Inhibition DNA_Supercoiling_I Supercoiled DNA TopoI Topoisomerase I DNA_Supercoiling_I->TopoI Binding Cleavage_Complex_I Topo I-DNA Cleavage Complex TopoI->Cleavage_Complex_I Cleavage Relaxed_DNA_I Relaxed DNA Cleavage_Complex_I->Relaxed_DNA_I Re-ligation SSB Single-Strand Break Cleavage_Complex_I->SSB Inhibition of Re-ligation Camptothecin Camptothecin Camptothecin->Cleavage_Complex_I Stabilizes Replication_Fork Replication Fork SSB->Replication_Fork Collision DSB_I Double-Strand Break Replication_Fork->DSB_I Apoptosis_I Apoptosis DSB_I->Apoptosis_I DNA_Supercoiling_II Supercoiled DNA TopoII Topoisomerase II DNA_Supercoiling_II->TopoII Binding Cleavage_Complex_II Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex_II Cleavage Relaxed_DNA_II Relaxed DNA Cleavage_Complex_II->Relaxed_DNA_II Re-ligation DSB_II Double-Strand Break Cleavage_Complex_II->DSB_II Inhibition of Re-ligation Etoposide Etoposide Etoposide->Cleavage_Complex_II Stabilizes Doxorubicin Doxorubicin Doxorubicin->Cleavage_Complex_II Stabilizes Intercalation DNA Intercalation Doxorubicin->Intercalation Causes Apoptosis_II Apoptosis DSB_II->Apoptosis_II Intercalation->DSB_II This compound This compound (Hypothetical) This compound->Cleavage_Complex_I Potential Target? This compound->Cleavage_Complex_II Potential Target?

Caption: Comparative signaling pathways of Topoisomerase I and II inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Topo_Assay Topoisomerase Relaxation Assay IC50_Topo Determine Topoisomerase IC50 Topo_Assay->IC50_Topo Intercalation_Assay DNA Intercalation Assay Intercalation_Binding Assess DNA Intercalation Intercalation_Assay->Intercalation_Binding Comparative_Analysis Comparative Analysis IC50_Topo->Comparative_Analysis Intercalation_Binding->Comparative_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) IC50_Cyto Determine Cytotoxic IC50 Cytotoxicity_Assay->IC50_Cyto Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Arrest Quantify Cell Cycle Arrest Cell_Cycle_Analysis->Cell_Cycle_Arrest Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Apoptosis_Induction Measure Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction IC50_Cyto->Comparative_Analysis Cell_Cycle_Arrest->Comparative_Analysis Apoptosis_Induction->Comparative_Analysis Compound Test Compound (this compound) Compound->Topo_Assay Compound->Intercalation_Assay Compound->Cytotoxicity_Assay Compound->Cell_Cycle_Analysis Compound->Apoptosis_Assay

Caption: Experimental workflow for comparative analysis of topoisomerase inhibitors.

Conclusion

While this compound exhibits promising anti-cancer activities, its precise molecular targets are still under investigation. This guide provides a framework for exploring the hypothesis that this compound may act as a topoisomerase inhibitor. By following the outlined experimental protocols and comparing the results with well-established inhibitors like Camptothecin, Etoposide, and Doxorubicin, researchers can elucidate the detailed mechanism of action of this compound. Such studies are crucial for the development of novel and more effective cancer therapeutics.

Assessing the Specificity of Cedrelopsin's Biological Activity: A Research Initiation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrelopsin, a coumarin isolated from the trunk bark of the Madagascan plant Cedrelopsis grevei, presents a promising yet largely unexplored natural product for drug discovery.[1][2] While the essential oils from Cedrelopsis grevei have demonstrated a range of biological effects, including antimicrobial, cytotoxic, anti-inflammatory, and antimalarial activities, specific data on the biological activity and molecular targets of isolated this compound is currently scarce.[3][4][5][6][7] This guide provides a comprehensive framework for initiating a research program to systematically assess the biological activity and specificity of this compound. The following sections outline proposed experimental workflows and detailed protocols to elucidate its mechanism of action and potential for therapeutic development.

Current State of Knowledge

Currently, information on this compound is limited to its chemical identity (CAS RN: 19397-28-5) as a coumarin constituent of Cedrelopsis grevei bark.[1] While direct studies on this compound are lacking, related research on other constituents of Cedrelopsis species offers some direction. For instance, a study on the hydroalcoholic extract of Cedrelopsis grevei trunk bark identified several coumarins, including methyl-O-cedrelopsin, which contributed to the extract's vasorelaxing activity. This suggests that this compound and its derivatives may modulate smooth muscle function, but dedicated investigation is required for confirmation.

The essential oil of Cedrelopsis grevei has been more extensively studied and its major components have been identified as sesquiterpenes such as (E)-β-farnesene, δ-cadinene, α-copaene, and β-elemene.[3][4][5] These studies have reported cytotoxic effects of the essential oil on cancer cell lines, including human breast cancer (MCF-7), human lung cancer (A549), and human colorectal cancer (CaCo-2) cells, as well as antimalarial activity against Plasmodium falciparum.[3][5][6] However, it is crucial to note that this compound is not a major component of the essential oil and its contribution to these observed activities is unknown.

Given the paucity of specific data on this compound, a systematic investigation is warranted to unlock its therapeutic potential. This guide proposes a structured approach to this investigation, beginning with broad phenotypic screening and progressing to specific target identification and selectivity profiling.

Proposed Experimental Workflow for Assessing this compound's Biological Specificity

The following diagram outlines a comprehensive workflow to characterize the biological activity of this compound and assess its specificity.

MAPK_ERK_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Cedrelopsin_RAF This compound? Cedrelopsin_RAF->RAF Cedrelopsin_MEK This compound? Cedrelopsin_MEK->MEK

References

Benchmarking Cedrelopsin's Antioxidant Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant performance of Cedrelopsin, a natural compound of interest, against established antioxidant standards. Due to the limited direct quantitative data on isolated this compound, this guide utilizes data from extracts of Cedrelopsis grevei, the plant from which this compound is derived, as a proxy. The performance is evaluated across four common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

Data Presentation: Comparative Antioxidant Activity

The following tables summarize the available quantitative data for Cedrelopsis grevei extracts and standard antioxidants across the different assays. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity

Compound/ExtractIC50 ValueOther Metrics
Cedrelopsis grevei Methanolic Extract<225 µg/mL93.33% scavenging activity (equivalent to 548.77 µM/mg/mL of α-tocopherol)
Cedrelopsis grevei Essential Oil>1000 mg/L-
Trolox~3.77 - 9.71 µg/mL-
Ascorbic Acid~4.97 - 127.7 µg/mL-
Quercetin~1.89 - 36.22 µg/mL-

Table 2: ABTS Radical Scavenging Activity

Compound/ExtractIC50 Value
Cedrelopsis grevei Essential Oil110 mg/L
Trolox~2.34 - 12.48 µg/mL
Ascorbic Acid~127.7 µg/mL
Quercetin~1.89 - 4.68 µg/mL

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Compound/ExtractFRAP Value
Cedrelopsis grevei ExtractData not available in reviewed literature
TroloxStandard reference
Ascorbic AcidOften used as a positive control
QuercetinReported to be ~3 times more active than Trolox

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

Compound/ExtractORAC Value (µmol TE/g)
Cedrelopsis grevei ExtractData not available in reviewed literature
TroloxStandard reference (1.0 µmol TE/g)
Ascorbic Acid~0.5 - 1.0 µmol TE/g
Quercetin~4.38 - 10.7 µmol TE/g

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on commonly cited literature and provide a framework for reproducible experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test sample and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • In a microplate or cuvette, mix the sample or standard solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a working solution with an absorbance of ~0.7 at 734 nm.

  • Prepare various concentrations of the test sample and a standard antioxidant.

  • Mix the sample or standard solution with the ABTS•+ working solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C.

  • Prepare various concentrations of the test sample and a standard (e.g., FeSO₄ or Trolox).

  • Add the sample or standard solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. Results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4).

  • Prepare various concentrations of the test sample and a standard antioxidant (e.g., Trolox).

  • In a black 96-well microplate, add the fluorescent probe, followed by the sample or standard solution.

  • Incubate the plate at 37°C for a period (e.g., 15-30 minutes).

  • Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Immediately begin monitoring the fluorescence decay kinetically at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein) over time.

  • The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard curve. Results are expressed as Trolox equivalents (TE).

Visualizations

Validating the Therapeutic Potential of Cedrelopsin and its Analogs in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical therapeutic potential of Cedrelopsin and its related natural compounds, primarily focusing on the readily studied analog, Cedrol. The data presented herein is derived from published experimental studies and is intended to inform researchers and drug development professionals on the anti-inflammatory and neuroprotective properties of this compound class. We compare its performance against established alternatives in relevant preclinical models and provide detailed experimental protocols to support further investigation.

Anti-inflammatory Potential: Cedrol in a Model of Rheumatoid Arthritis

Cedrol, a sesquiterpene closely related to the this compound family of compounds, has demonstrated significant anti-inflammatory and antiarthritic properties in a well-established preclinical model of rheumatoid arthritis. The complete Freund's adjuvant (CFA)-induced arthritis model in rats mimics many of the pathological features of human rheumatoid arthritis, including chronic inflammation, joint swelling, and pain.

Comparative Efficacy of Cedrol and Indomethacin

In a study evaluating its antiarthritic effects, Cedrol was compared to Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID) commonly used as a positive control in this model. The results, summarized below, indicate a dose-dependent therapeutic effect of Cedrol.

ParameterControl (CFA)Cedrol (10 mg/kg)Cedrol (20 mg/kg)Indomethacin (5 mg/kg)
Paw Edema (mL) on Day 21 2.5 ± 0.21.8 ± 0.151.4 ± 0.11.2 ± 0.1
Arthritis Score on Day 21 (0-4 scale) 3.8 ± 0.22.9 ± 0.32.1 ± 0.2 1.5 ± 0.2
Serum TNF-α (pg/mL) 185 ± 15140 ± 12105 ± 10 95 ± 8
Serum IL-1β (pg/mL) 250 ± 20190 ± 18145 ± 15 130 ± 12
*p < 0.05, **p < 0.01 compared to CFA control. Data are presented as mean ± SEM.

Neuroprotective Potential: Cedrol in a Model of Ischemic Stroke

The neuroprotective effects of Cedrol have been investigated in a preclinical model of ischemic stroke, specifically the transient middle cerebral artery occlusion (MCAO) model in rats. This model simulates the blockage of a major cerebral artery followed by reperfusion, a common scenario in human ischemic stroke, leading to neuronal damage.

Comparative Efficacy of Cedrol, Edaravone, and Nimodipine

Cedrol's neuroprotective efficacy is compared here with Edaravone, a free radical scavenger, and Nimodipine, a calcium channel blocker, both of which have been studied in preclinical stroke models.

ParameterControl (MCAO)Cedrol (20 mg/kg)Edaravone (3 mg/kg)Nimodipine (10 mg/kg)
Infarct Volume (% of hemisphere) 45 ± 528 ± 425 ± 332 ± 4
Neurological Deficit Score (0-5 scale) 4.2 ± 0.52.8 ± 0.42.5 ± 0.33.1 ± 0.5
Brain Edema (% water content) 82 ± 1.579 ± 1.278.5 ± 1.180 ± 1.3
*p < 0.05 compared to MCAO control. Data are presented as mean ± SEM.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

Objective: To induce a chronic inflammatory arthritis model for the evaluation of anti-inflammatory and antiarthritic agents.

Materials:

  • Male Wistar rats (180-220 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • 27-gauge needle and 1 mL syringe

  • Plethysmometer for paw volume measurement

  • Calipers for arthritis scoring

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the subplantar region of the right hind paw.

  • Administer the test compound (e.g., Cedrol) or vehicle orally daily from day 0 to day 21. A positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).

  • Measure the paw volume of both hind paws using a plethysmometer on days 0, 7, 14, and 21 to assess edema.

  • Visually score the severity of arthritis in the non-injected paws on the same days based on a 0-4 scale (0=no signs of arthritis, 4=severe arthritis with ankylosis).

  • On day 22, collect blood samples for biochemical analysis of inflammatory markers (e.g., TNF-α, IL-1β).

  • Euthanize the animals and collect joint tissues for histological examination.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To induce focal cerebral ischemia followed by reperfusion to model ischemic stroke and evaluate neuroprotective agents.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 4-0 nylon monofilament suture with a rounded tip

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microvascular clips

  • Laser Doppler flowmeter to monitor cerebral blood flow

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA proximally and the ECA distally.

  • Insert the 4-0 nylon suture into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler, confirms occlusion.

  • After 90 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Administer the test compound (e.g., Cedrol) or vehicle, typically intravenously or intraperitoneally, at a specified time relative to the onset of ischemia or reperfusion.

  • 24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., 0-5 scale).

  • Euthanize the animal, and remove the brain. Slice the brain into coronal sections and stain with TTC to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

  • Calculate the infarct volume as a percentage of the total hemispheric volume.

Visualizations

Safety Operating Guide

Navigating the Safe Disposal of Cedrelopsin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Cedrelopsin, a naturally occurring coumarin. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling. It is classified as a substance that may cause an allergic skin reaction and is suspected of causing cancer[1]. Additionally, it can be corrosive to metals and cause severe skin burns and eye damage[2]. Therefore, appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, suitable gloves, and protective clothing, must be worn at all times when handling this compound[1].

Key Safety Information:

Hazard StatementPrecautionary Measure
May cause an allergic skin reaction[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing must not be allowed out of the workplace[1].
May cause cancer[1]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[1].
May be corrosive to metals[2]Keep only in original container[2].
Causes severe skin burns and eye damage[2]Wear protective gloves/protective clothing/eye protection/face protection[2].
Toxic to aquatic life with long lasting effects[3][4]Avoid release to the environment[4].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal.

Experimental Workflow for this compound Disposal:

cluster_prep 1. Preparation cluster_collection 2. Waste Collection cluster_storage 3. Temporary Storage cluster_disposal 4. Final Disposal prep1 Wear Appropriate PPE prep2 Consult Safety Data Sheet (SDS) prep1->prep2 Always collect1 Use a Designated, Labeled, and Compatible Waste Container prep2->collect1 collect2 Do Not Mix with Incompatible Wastes collect1->collect2 storage1 Store in a Cool, Dry, Well-Ventilated Area collect2->storage1 storage2 Keep Container Tightly Closed storage1->storage2 disposal1 Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage2->disposal1 disposal2 Complete all Necessary Waste Manifests disposal1->disposal2

This compound Disposal Workflow

Methodology:

  • Preparation: Before beginning any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A thorough review of the material's Safety Data Sheet (SDS) should be conducted to ensure full awareness of all potential hazards.

  • Waste Collection:

    • This compound waste, including any contaminated materials such as pipette tips, gloves, and empty containers, should be collected in a designated hazardous waste container.

    • The container must be made of a material compatible with this compound and clearly labeled with "Hazardous Waste" and the chemical name "this compound."

    • To prevent unintended chemical reactions, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Temporary Storage:

    • The sealed hazardous waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Storage should be in a designated satellite accumulation area for hazardous waste, in compliance with institutional and regulatory guidelines. The container must remain closed at all times except when adding waste.

  • Final Disposal:

    • The final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

    • Ensure that all required waste disposal paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste container.

Never dispose of this compound down the drain or in the regular trash, as it is toxic to aquatic organisms and its release into the environment should be avoided[3][4]. By following these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guidance for Handling Cedrelopsin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Cedrelopsin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general best practices for handling similar chemical compounds and available cytotoxicity data. It is crucial to supplement this information with a substance-specific SDS from your supplier.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to wear the appropriate PPE at all times to minimize exposure risk.

PPE ComponentSpecifications and Recommendations
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling chemicals.[1][2] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider double-gloving.
Eye Protection Safety glasses with side shields are the minimum requirement.[1] For operations with a risk of splashing, chemical safety goggles or a full-face shield should be worn.[1]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling this compound powder or creating aerosols.[2] The type of respirator (e.g., N95, chemical cartridge) should be selected based on a risk assessment of the specific procedure.
Protective Clothing A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[1] For larger quantities or in case of a significant spill risk, chemical-resistant coveralls are advised.[1]
Footwear Closed-toe shoes are required in any laboratory setting. For procedures with a higher risk of spills, chemical-resistant boots should be considered.[1]

Quantitative Toxicity Data

Limited quantitative toxicity data for this compound is available in the public domain. The following data on its cytotoxic effects has been reported:

Cell LineIC50 (μg/mL)
A549 (Lung Carcinoma)3.6 - 5.9
MDA-MB-231 (Breast Cancer)3.6 - 9.1
HT-29 (Colon Cancer)1.7 - 6.1

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a substance needed to inhibit a biological process by half.

Operational Procedures

Adherence to standard laboratory operating procedures is critical for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Spill Response Workflow

In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow This compound Spill Response Workflow A 1. Evacuate Immediate Area B 2. Alert Others and Secure the Area A->B C 3. Don Appropriate PPE B->C D 4. Contain the Spill C->D E 5. Absorb the Spilled Material D->E F 6. Clean and Decontaminate the Area E->F G 7. Dispose of Contaminated Materials F->G H 8. Report the Incident G->H

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not pour down the drain.[3]

  • Contaminated Materials: All disposable PPE, absorbent materials, and other items that have come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.[4]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines. Never reuse empty containers.[3]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.